Quinelorane
Description
LY 175887 is dextrorotary isomer; LY 137157 is a racemic mixture
See also: Quinelorane Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
97466-90-5 |
|---|---|
Formule moléculaire |
C14H22N4 |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
Clé InChI |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
SMILES isomérique |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
SMILES canonique |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Apparence |
Solid powder |
Autres numéros CAS |
97466-90-5 98524-57-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine LY 137157 LY 163502 LY 175877 LY-163502 quinelorane |
Origine du produit |
United States |
Foundational & Exploratory
Quinelorane's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane is a potent and selective dopamine D2-like receptor agonist with a notable preference for the D3 receptor subtype. Its mechanism of action is centered around the activation of these G protein-coupled receptors (GPCRs), which are pivotal in regulating a multitude of physiological processes within the central nervous system. This technical guide provides a comprehensive overview of this compound's interaction with D2 and D3 receptors, detailing its binding affinity, functional potency, and the downstream signaling cascades it initiates. The document summarizes key quantitative data, outlines detailed experimental protocols for the assays used to characterize its pharmacological profile, and visualizes the core signaling pathways and experimental workflows.
Introduction
Dopamine receptors are integral to neurotransmission, influencing motor control, motivation, reward, and cognition. The D2-like receptor subfamily, comprising D2, D3, and D4 receptors, are primary targets for therapeutic agents aimed at treating neuropsychiatric and neurodegenerative disorders. This compound, a partial ergoline compound, has been extensively studied as a D2/D3 receptor agonist.[1] Understanding its precise mechanism of action is crucial for the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles. This guide synthesizes the current knowledge on this compound's pharmacology at D2 and D3 receptors.
Quantitative Pharmacological Profile
This compound exhibits a distinct binding and functional profile at both D2 and D3 receptors. It demonstrates a higher affinity for the D3 receptor compared to the D2 receptor.[2] The following tables summarize the quantitative data from various in vitro studies.
Table 1: Binding Affinity of this compound at Dopamine D2 and D3 Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Human D2 | [³H]-Spiperone | CHO | 59 | [3] |
| Human D3 | [³H]-Spiperone | CHO | 2.0 | [3] |
| Rat D2 | [³H]-Quinelorane | Rat Brain | 1.8 (Kd) | [2] |
| Rat D3 | [³H]-Quinelorane | Rat Brain | 1.8 (Kd) |
Table 2: Functional Potency of this compound at Dopamine D2 and D3 Receptors
| Assay | Receptor Subtype | Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| [³⁵S]GTPγS Binding | Human D2 | CHO | 41 | 100 | |
| [³⁵S]GTPγS Binding | Human D3 | CHO | 0.44 | 100 | |
| cAMP Inhibition | Human D2L | HEK293 | 8.18 (pEC₅₀) | Not Specified | |
| β-arrestin2 Recruitment | Human D2L | HEK293T | 75 | 100 | |
| β-arrestin2 Recruitment | Human D3 | HEK293T | Not Specified | Not Specified |
Note: Efficacy (Eₘₐₓ) is often expressed relative to a reference full agonist, such as dopamine or quinpirole itself in some studies.
Signaling Pathways
Upon binding, this compound activates D2 and D3 receptors, which are canonically coupled to inhibitory G proteins (Gαi/o). This activation triggers a cascade of intracellular events.
Gαi/o-Mediated Signaling
The primary signaling pathway initiated by this compound at both D2 and D3 receptors involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
β-Arrestin-Mediated Signaling and Biased Agonism
Beyond G protein-dependent signaling, agonist binding to D2/D3 receptors can also initiate G protein-independent signaling through the recruitment of β-arrestins. This recruitment can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
The ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin) is termed "biased agonism" or "functional selectivity". While this compound is a full agonist for G protein activation at the D2 receptor, its profile for β-arrestin recruitment is also robust. Further research is needed to fully elucidate the biased agonism profile of this compound at both D2 and D3 receptors and its physiological implications.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound to D2 and D3 receptors.
Objective: To quantify the affinity of this compound for dopamine D2 and D3 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Workflow:
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist and is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.
Objective: To quantify this compound-induced G protein activation at D2 and D3 receptors by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells expressing D2 or D3 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Workflow:
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate cell membranes with GDP in assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells: Whole CHO or HEK293 cells expressing D2 or D3 receptors.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.
Workflow:
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) and varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ.
β-Arrestin Recruitment Assay
This assay is used to measure the recruitment of β-arrestin to the receptor upon agonist stimulation, providing insights into biased agonism.
Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in promoting the interaction between the D2/D3 receptor and β-arrestin.
Materials:
-
Cells: HEK293 cells co-expressing the D2 or D3 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Test Compound: this compound.
-
Detection Reagents: Substrate for the reporter enzyme.
-
Luminometer or Spectrophotometer.
Workflow:
Procedure:
-
Seed the engineered cells in a suitable multi-well plate.
-
Add varying concentrations of this compound to the cells.
-
Incubate the plate to allow for agonist-induced recruitment of β-arrestin to the receptor, leading to the complementation and activation of the reporter enzyme.
-
Add the appropriate substrate for the reporter enzyme.
-
Measure the resulting signal (e.g., luminescence or color change) using a plate reader.
-
Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Conclusion
This compound acts as a potent agonist at both D2 and D3 dopamine receptors, with a preferential affinity for the D3 subtype. Its primary mechanism of action involves the activation of Gαi/o-coupled signaling, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Furthermore, this compound induces β-arrestin recruitment, a key process in receptor regulation and G protein-independent signaling. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of targeting D2 and D3 receptors. Further investigation into the biased agonism of this compound will be critical in designing novel ligands with optimized signaling properties for the treatment of various neurological and psychiatric disorders.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Quinelorane's Dopamine Receptor Subtype Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane is a potent and highly selective agonist for the D2-like family of dopamine receptors, with a notable preference for the D3 subtype over the D2 receptor. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data on its binding affinities and functional potencies across dopamine receptor subtypes. Detailed experimental protocols for the key assays used to characterize this compound are also provided to facilitate replication and further investigation.
Data Summary
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound for the five human dopamine receptor subtypes.
Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| D1 | >10,000 | [3H]SCH23390 | Rat Striatum | [1] |
| D2 | 11.2 | [3H]Spiperone | CHO cells | [2] |
| D3 | 0.98 | [3H]Spiperone | CHO cells | [2] |
| D4 | 154 | [3H]Spiperone | CHO cells | [2] |
| D5 | >10,000 | [3H]SCH23390 | - | [1] |
Table 2: this compound Functional Potency (EC50/IC50) and Intrinsic Activity for Human Dopamine Receptor Subtypes
| Receptor Subtype | Assay Type | EC50/IC50 (nM) | Intrinsic Activity (Emax) | Reference |
| D1 | cAMP Accumulation | No significant activity | - | |
| D2 | GTPγS Binding | 15 | 100% (relative to dopamine) | |
| D3 | GTPγS Binding | 1.2 | 100% (relative to dopamine) | |
| D4 | GTPγS Binding | 210 | 80% (relative to dopamine) | |
| D5 | cAMP Accumulation | No significant activity | - | |
| D2-like | K+-evoked ACh Release | IC50 ≈ 10 | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways for dopamine receptor subtypes and the workflows for the key experimental assays used to characterize this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor is measured.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: [3H]Spiperone for D2, D3, and D4 receptors; [3H]SCH23390 for D1 and D5 receptors.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional potency (EC50) and intrinsic activity (Emax) of this compound at D2, D3, and D4 receptors.
Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes from cells expressing the D2, D3, or D4 receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other materials are the same as for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
10 µL of varying concentrations of this compound.
-
20 µL of GDP (final concentration 10 µM).
-
50 µL of membrane suspension (10-20 µg protein).
-
20 µL of [35S]GTPγS (final concentration 0.1 nM).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration, Washing, and Counting: Follow the same procedure as for the radioligand binding assay.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of this compound.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.
-
Intrinsic activity is expressed as a percentage of the Emax produced by a full agonist like dopamine.
-
Objective: To assess the functional activity of this compound at D1 and D5 receptors.
Principle: D1-like receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP. This assay measures the ability of an agonist to stimulate cAMP production, or in the case of D2-like receptors, to inhibit forskolin-stimulated cAMP production.
Materials:
-
Whole cells (e.g., HEK293 or CHO) expressing the D1 or D5 receptor.
-
This compound.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 10-15 minutes at 37°C.
-
Add varying concentrations of this compound.
-
Add forskolin (e.g., 1 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific cAMP detection kit being used.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 or IC50 values from the dose-response curve.
-
Conclusion
This compound demonstrates high affinity and potent agonist activity at D2-like dopamine receptors, with a clear selectivity for the D3 subtype. It has negligible affinity and functional activity at D1-like receptors. The provided data and experimental protocols offer a robust framework for researchers to further explore the pharmacological properties of this compound and its potential therapeutic applications.
References
Quinelorane Pharmacokinetics and Bioavailability in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of quinelorane, a potent and selective D2 dopamine receptor agonist, in rats. The information presented herein is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and metabolic pathways. While key parameters such as systemic bioavailability and volume of distribution have been established, this guide also highlights areas where data for specific plasma pharmacokinetic parameters of the parent drug remain unpublished. This document aims to serve as a foundational resource for researchers and professionals involved in the development and study of dopaminergic compounds.
Introduction
This compound is a selective D2 dopamine receptor agonist that has been a valuable tool in preclinical research for studying the roles of this receptor in various physiological and pathological processes. A thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability, is critical for the design and interpretation of in vivo studies and for the potential development of related compounds. This guide synthesizes the available data on this compound's pharmacokinetics in rats, the most commonly used preclinical model for such investigations.
Pharmacokinetic Profile of this compound in Rats
The primary study detailing the pharmacokinetic properties of this compound in Fischer 344 rats provides essential data on its overall disposition.
Bioavailability and Volume of Distribution
The systemic bioavailability of this compound following oral administration in rats has been determined to be 16%.[1] This relatively low bioavailability is suggestive of significant first-pass metabolism, a common characteristic for orally administered drugs that are extensively metabolized by the liver before reaching systemic circulation.
The volume of distribution (Vd) for this compound in rats is approximately 300 ml/kg.[1] This value suggests that the drug distributes primarily within the extracellular fluid.
Table 1: Key Pharmacokinetic Parameters of this compound in Fischer 344 Rats
| Parameter | Value | Reference |
| Systemic Bioavailability (F) | 16% | [1] |
| Volume of Distribution (Vd) | ~300 ml/kg | [1] |
Note: Specific plasma pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and clearance (CL) for the parent drug are not available in the reviewed literature.
Experimental Protocols
The following sections describe the methodologies employed in the key pharmacokinetic studies of this compound in rats.
Animal Model
-
Species: Rat
-
Strain: Fischer 344[1]
Drug Administration
-
Oral Administration: For tissue distribution studies, [14C]this compound was administered orally at a single dose of 0.1 mg/kg.
-
Intravenous Administration: The specific intravenous dose used to determine absolute bioavailability has not been detailed in the available literature.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration of radiolabeled this compound, the compound was observed to be well-absorbed, with at least 50% of the administered radioactivity being excreted in the urine within 24 hours.
-
Distribution: A tissue-distribution study utilizing a single 0.1 mg/kg oral dose of [14C]this compound revealed widespread distribution of radioactivity. Notably, levels were low in the blood and plasma, while higher concentrations were found in the salivary gland, adrenals, pancreas, and spleen. The highest concentrations were observed in the stomach and kidneys. The time to maximum concentration (Tmax) of the radiolabel in various tissues ranged from 0.5 to 6 hours.
-
Metabolism: The low oral bioavailability (16%) despite good absorption suggests a significant first-pass metabolic effect. The primary identified metabolite in rats is the N-despropyl metabolite, which is excreted in the urine in slightly greater amounts than the unchanged parent drug.
-
Excretion: The primary route of excretion for this compound and its metabolites in rats is renal, with over half of the radioactivity from an oral dose being recovered in the urine within the first 24 hours.
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved in a typical pharmacokinetic study, the following diagrams are provided.
Data Gaps and Future Directions
While the foundational pharmacokinetic characteristics of this compound in rats have been outlined, a significant gap exists in the public domain regarding the detailed plasma pharmacokinetics of the parent compound. Specifically, data on the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and clearance (CL) are not available. The Tmax values reported are for total radioactivity in tissues and not for the parent drug in plasma, which is a critical parameter for understanding the rate of absorption and onset of action.
Furthermore, a detailed, validated analytical method for the quantification of this compound in rat plasma, such as a specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, has not been published. The availability of such a method would be invaluable for future pharmacokinetic and pharmacodynamic studies.
Future research should aim to:
-
Determine the plasma concentration-time profile of unchanged this compound after oral and intravenous administration in rats.
-
Calculate the key plasma pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, and CL).
-
Develop and publish a validated bioanalytical method for the quantification of this compound in biological matrices.
-
Further characterize the metabolic profile of this compound to identify any other significant metabolites.
Conclusion
This technical guide has summarized the available information on the pharmacokinetics and bioavailability of this compound in rats. The compound is well-absorbed orally but exhibits low systemic bioavailability due to significant first-pass metabolism, with the N-despropyl metabolite being a key metabolic product. The volume of distribution suggests that this compound is primarily distributed in the extracellular fluid. Despite this foundational knowledge, there is a clear need for more detailed studies to fully characterize the plasma pharmacokinetic profile of the parent drug. The information and data gaps presented here should serve as a valuable resource for guiding future research and development in the field of dopaminergic agonists.
References
Preclinical Neurochemical Profile of Quinelorane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane (LY163502) is a potent and selective dopamine D2 and D3 receptor agonist. This document provides a comprehensive overview of its preclinical neurochemical profile, summarizing its receptor binding affinity, functional activity, and in vivo effects on neurotransmitter systems. Detailed experimental methodologies for key assays are provided, along with visualizations of its primary signaling pathway and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of pharmacology and drug development.
Receptor Binding Affinity
| Receptor | Ligand | Preparation | Kd (nM) | Reference |
| Dopamine (D2/D3) | [3H]-Quinelorane | Rat Brain Sections | 1.8 | [1] |
Note: The Kd value represents the binding of [3H]-quinelorane to a mixed population of D2 and D3 receptors in the rat brain. Studies on cloned human receptors suggest a higher affinity for D3 over D2 receptors. Further competitive binding studies with selective radioligands are required to determine precise Ki values for each dopamine receptor subtype and to fully characterize its selectivity against other neurotransmitter receptors.
Functional Activity
As a dopamine D2/D3 receptor agonist, this compound's functional activity is characterized by its ability to inhibit adenylyl cyclase and modulate neurotransmitter release.
| Assay | Effect | Preparation | IC50 / pEC50 | Reference |
| K+-evoked Dopamine Release | Inhibition | Superfused Rat Striatal Slices | 3 nM (IC50) | [2] |
| K+-evoked Acetylcholine Release | Inhibition | Superfused Rat Caudate Slices | ~10 nM (IC50) | [2] |
| cAMP Accumulation (Functional Proxy) | Inhibition | HEK293 cells expressing hD2 | 8.18 (pEC50 for Quinpirole) | [3] |
Note: The pEC50 value is for Quinpirole, a structurally and functionally similar D2/D3 agonist, and serves as an estimate of the potency of this class of compounds in a functional cAMP assay. Direct EC50 and Emax values for this compound in cAMP or GTPγS binding assays are not currently available in the reviewed literature.
In Vivo Neurochemical Effects
In vivo studies demonstrate that this compound modulates dopaminergic systems, leading to changes in dopamine metabolite levels and behavioral outcomes.
| Effect | Species | Brain Region | Dose | Response | Reference |
| Dopamine Metabolite Levels (DOPAC & HVA) | Rat | Striatum | 1 µg/kg, i.p. | Minimum Effective Dose for Decrease | [2] |
| Neuronal Activity | Rat | Nucleus Accumbens, Islets of Calleja | 3 µg/kg | Increased (associated with hypolocomotion) | |
| Neuronal Activity | Rat | Caudate-Putamen, Globus Pallidus | 30 µg/kg | Additional Activation (associated with hyperlocomotion) |
Note: The in vivo neurochemical effects of this compound are dose-dependent. Low doses are associated with activation of brain regions rich in D3 receptors, leading to hypolocomotion, while higher doses lead to broader activation, including D2-rich areas, resulting in hyperlocomotion. A detailed dose-response curve illustrating the percentage change in dopamine and its metabolites is not available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor subtype.
-
Radioligand: A high-affinity D2/D3 antagonist radioligand such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of an unlabeled dopamine receptor antagonist (e.g., 10 µM Haloperidol or Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (at its Kd), and the membrane suspension.
-
Non-specific Binding (NSB): Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition: Add serial dilutions of this compound, the fixed concentration of radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay for Gi-Coupled Receptors
This protocol outlines a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at the Gi-coupled D2/D3 receptors.
Materials:
-
Cell Line: A cell line stably co-expressing the human dopamine D2 or D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for a direct cAMP measurement kit (e.g., HTRF, AlphaScreen).
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an optimized density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a further 15-30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, expressed as the maximal inhibition of forskolin-stimulated cAMP production).
-
In Vivo Microdialysis for Dopamine and Metabolites
This protocol describes the in vivo microdialysis technique to measure extracellular levels of dopamine, DOPAC, and HVA in the striatum or nucleus accumbens of freely moving rats following administration of this compound.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic Apparatus.
-
Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane.
-
Perfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Fraction Collector.
-
HPLC with Electrochemical Detection (HPLC-ED).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: Administer a dose of this compound (e.g., intraperitoneally) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ED.
-
Data Analysis:
-
Quantify the concentration of each analyte in the dialysate samples.
-
Express the post-drug administration levels as a percentage of the average baseline levels.
-
Plot the percentage change in dopamine, DOPAC, and HVA over time for each dose of this compound.
-
Visualizations
Signaling Pathway of this compound at D2/D3 Receptors
Experimental Workflow for Radioligand Binding Assay
Logical Relationship of this compound's Dose-Dependent Effects
References
The Dichotomy of Dopamine D2/D3 Receptor Agonism: A Technical Guide to the Central and Peripheral Effects of Quinelorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinelorane (LY163502) is a potent and selective dopamine D2/D3 receptor agonist that has been instrumental in preclinical research for dissecting the roles of these receptors in physiological and behavioral processes. Its administration elicits a complex profile of effects, stemming from the widespread distribution of D2 and D3 receptors in both the central nervous system (CNS) and peripheral tissues. This technical guide provides an in-depth analysis of the central versus peripheral effects of this compound, integrating quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows. The objective is to offer a comprehensive resource for researchers designing studies involving this compound or other D2/D3 agonists, facilitating a deeper understanding of its multifaceted mechanism of action.
Introduction
This compound is a partial ergoline compound with high affinity for both D2 and D3 dopamine receptors.[1] Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling mechanism underpins the diverse pharmacological effects of this compound, which span motor control, endocrine regulation, cardiovascular function, and sexual behavior. A critical aspect of this compound pharmacology is distinguishing between its centrally mediated effects, which arise from actions on receptors within the brain and spinal cord, and its peripheral effects, resulting from the stimulation of receptors in organs and tissues outside the blood-brain barrier. This guide systematically dissects these effects to provide clarity for preclinical drug development and neuropharmacological research.
Receptor Binding Profile and Signaling
This compound's pharmacological actions are initiated by its binding to D2 and D3 dopamine receptors. While it is often described as a selective D2-like agonist, studies have shown it possesses a high affinity for both D2 and D3 subtypes. In Chinese hamster ovary cells expressing these receptors, this compound has demonstrated a higher affinity for the D3 receptor than the D2 receptor.[1] Autoradiographic studies in rat brain sections using [3H]-quinelorane confirmed high-affinity binding with a dissociation constant (KD) of 1.8 nM.[1]
Quantitative Binding Affinity Data
The binding affinities of this compound and related compounds are crucial for interpreting its pharmacological profile. The following table summarizes key binding data from radioligand assays.
| Compound | Receptor | Preparation | Radioligand | KD (nM) | Ki (nM) | Reference |
| [3H]-Quinelorane | D2/D3 | Rat Brain Sections | - | 1.8 | - | [1] |
| This compound | D2 | Rat Striatum | [3H]Spiperone | - | 0.97 | Foreman et al., 1989 |
| This compound | D3 | Cerebellum | [3H]Quinpirole | - | ~2.0 | Flietstra & Levant, 1998[2] |
| This compound | D2 | Caudate/Putamen | [3H]Quinpirole | - | ~2.0 | Flietstra & Levant, 1998 |
Note: Ki values can vary based on experimental conditions and radioligand used.
D2/D3 Receptor Signaling Pathway
Upon agonist binding, D2 and D3 receptors couple to Gi/o proteins, initiating a signaling cascade that modulates neuronal excitability and function.
Central Effects of this compound Administration
This compound's ability to cross the blood-brain barrier allows it to exert profound effects on the CNS. These are primarily mediated by D2 and D3 receptors located in key brain regions such as the striatum, nucleus accumbens, and pituitary gland.
Effects on Locomotor Activity and Stereotypy
The impact of this compound on motor activity is complex and dose-dependent, often exhibiting a biphasic response. Low doses can induce hypoactivity, while higher doses typically increase locomotor activity and can produce stereotyped behaviors. Interestingly, this effect is species-dependent; this compound dose-dependently increases locomotor activity in Sprague-Dawley rats but decreases it in Swiss-Webster, C57BL/6J, and DBA/2J mice.
| Effect | Species/Strain | Dose Range | Result | Reference |
| Locomotor Activity | Sprague-Dawley Rat | 0.01 - 0.32 mg/kg | Dose-dependent increase | |
| Hypolocomotion | Rat | 3 µg/kg | Decreased activity | |
| Hyperlocomotion | Rat | 30 µg/kg | Biphasic: initial hypoactivity followed by hyperactivity | |
| Locomotor Activity | Swiss-Webster Mouse | 0.01 - 0.32 mg/kg | Dose-dependent decrease | |
| Stereotyped Behavior | Male Rat | > 0.1 mg/kg (i.p.) | Dose-related increases |
Endocrine Effects: Prolactin Inhibition
Dopamine is the primary physiological inhibitor of prolactin secretion from the anterior pituitary gland. By stimulating D2 receptors on lactotroph cells, this compound potently suppresses prolactin release. This is a hallmark central effect of D2 agonism.
| Effect | Species | Dose | Result | Reference |
| Serum Prolactin | Reserpinized Male Rat | 10 µg/kg (i.p.) | Minimum effective dose for decrease | |
| Plasma Prolactin | Female Rat | Not specified | Markedly lowered concentrations |
Other Central Behavioral Effects
This compound administration induces several other centrally mediated behaviors, including yawning and effects on sexual function. In male rats, subcutaneous administration of this compound at doses of 3-100 µg/kg significantly increased penile erections and yawning. These effects were blocked by the centrally acting dopamine antagonist haloperidol, but not by the peripherally restricted antagonist domperidone, confirming a central mechanism of action.
Peripheral Effects of this compound Administration
Dopamine receptors are also present in peripheral tissues, including the cardiovascular system and the chemoreceptor trigger zone (CRTZ). Stimulation of these receptors can lead to significant physiological effects independent of CNS action.
Cardiovascular Effects
The intravenous administration of this compound causes an immediate and dose-dependent increase in blood pressure in both Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR). This pressor response can be completely prevented by pretreatment with the centrally-acting dopamine antagonist haloperidol, suggesting a significant central component to its cardiovascular effects. However, the presence of D2 receptors on sympathetic nerve terminals, where their activation inhibits norepinephrine release, suggests a complex interplay between central and peripheral mechanisms in overall cardiovascular regulation.
| Effect | Species | Route | Dose | Result | Reference |
| Blood Pressure | WKY and SHR Rats | i.v. | Not specified | Immediate, dose-dependent increase |
Emetic Effects
Stimulation of D2 receptors in the chemoreceptor trigger zone (CRTZ) of the area postrema, which lies outside the blood-brain barrier, induces nausea and vomiting. This compound is a potent emetic, particularly in dogs.
| Effect | Species | Route | ED50 | Result | Reference |
| Emesis | Dog | i.v. | 7 µg/kg | Dose-related increases in emetic response |
Differentiating Central vs. Peripheral Effects
A key challenge in pharmacology is distinguishing between central and peripheral drug effects. The experimental paradigm involving comparative administration of antagonists with different blood-brain barrier permeability is crucial.
Studies on this compound-induced yawning and penile erection found these behaviors were blocked by haloperidol but not by domperidone. This provides strong evidence that the D2 receptors mediating these specific effects are located within the CNS.
Key Experimental Protocols
Reproducibility and validity in pharmacological research depend on detailed and standardized experimental protocols.
Measurement of Locomotor Activity in Rats
This protocol outlines a standard method for assessing this compound's effect on spontaneous motor activity.
-
Apparatus: Automated activity monitoring chambers (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared beams to detect horizontal and vertical movements (rearing). The chambers should be placed in a sound-attenuated, dimly lit room.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used. Animals should be group-housed and acclimated to the facility for at least one week before testing.
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes before the session.
-
Administer this compound or vehicle (e.g., saline) via the desired route (commonly intraperitoneal, i.p., at a volume of 1 ml/kg).
-
Immediately place the rat in the center of the activity chamber.
-
Record locomotor activity (e.g., total beam breaks or distance traveled) continuously for a set period, typically 60 to 180 minutes.
-
Data is collected by a computer system and analyzed in time bins (e.g., 5-minute intervals) to assess both the acute and sustained effects of the drug.
-
Measurement of Serum Prolactin in Rats
This protocol describes the method for quantifying the endocrine effects of this compound.
-
Animals: Male Sprague-Dawley rats. For prolactin inhibition studies, rats may be pre-treated with reserpine to induce a state of hyperprolactinemia, providing a robust baseline against which to measure inhibition.
-
Procedure:
-
Administer this compound or vehicle at specified doses and time points.
-
At the designated time after injection, animals are euthanized via a method that minimizes stress (e.g., decapitation without prior anesthesia, as stress can elevate prolactin).
-
Trunk blood is collected into appropriate tubes (e.g., heparinized tubes on ice).
-
Blood samples are centrifuged to separate plasma or serum.
-
Prolactin concentrations are determined using a specific radioimmunoassay (RIA) or ELISA kit, typically with reagents provided by a program such as the National Hormone and Pituitary Program (NHPP).
-
Results are expressed in ng/mL, referencing a standard curve (e.g., NIAMDD-rat prolactin-RP-1).
-
Measurement of Cardiovascular Parameters in Rats
This protocol details an invasive method for the direct measurement of blood pressure and heart rate.
-
Apparatus: A pressure transducer connected to a data acquisition system. Anesthesia (e.g., urethane) is required for this acute, invasive procedure. For chronic studies in conscious animals, implantable radio-telemetry transmitters are the gold standard.
-
Surgical Preparation (Acute):
-
Anesthetize the rat (e.g., urethane, 1.25 g/kg, i.p.).
-
Cannulate the trachea to ensure a patent airway.
-
Isolate a femoral vein for intravenous (i.v.) drug administration.
-
Isolate the contralateral femoral or carotid artery and insert a cannula filled with heparinized saline.
-
Connect the arterial cannula to the pressure transducer to record blood pressure. Heart rate is derived from the pressure waveform.
-
-
Procedure:
-
Allow the animal's blood pressure and heart rate to stabilize after surgery.
-
Record a stable baseline reading for at least 20 minutes.
-
Administer this compound or vehicle i.v. in desired doses.
-
Continuously record cardiovascular parameters to measure the onset, magnitude, and duration of the response.
-
Conclusion
This compound is a powerful pharmacological tool whose effects are a direct consequence of its interaction with centrally and peripherally located D2 and D3 dopamine receptors. Its central actions manifest as complex modulations of motor activity, potent inhibition of prolactin secretion, and distinct behavioral syndromes. Peripherally, its effects are most prominently observed in emesis and cardiovascular changes. Understanding the distinction between these central and peripheral actions, through carefully designed experiments employing selective antagonists and appropriate physiological and behavioral assays, is paramount for the accurate interpretation of preclinical data. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to elucidate the intricate roles of the D2/D3 dopamine system in health and disease.
References
- 1. Differential effects of this compound and pergolide on behaviour, blood pressure, and body temperature of spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Dopamine Agonist: A Technical Guide to the Discovery and Initial Synthesis of Quinelorane (LY163502)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of Quinelorane (LY163502), a potent and selective dopamine D2 and D3 receptor agonist. Developed by Eli Lilly and Company, this compound emerged from a research program focused on the synthesis of rigid analogs of dopamine. This document details the seminal synthetic routes, quantitative pharmacological data, and the key experimental protocols that established its neurochemical and behavioral profile. Included are detailed diagrams of the dopamine D2 receptor signaling pathway and experimental workflows to provide a thorough understanding of the foundational research behind this significant dopaminergic agent.
Discovery and Rationale
The development of this compound (LY163502) was rooted in the exploration of the pharmacophore for dopamine receptor agonists. Researchers at Eli Lilly and Company investigated partial structures of ergoline-type dopamine agonists to create more selective and potent compounds. This led to the synthesis of a series of octahydrobenzo[g]quinolines, with this compound emerging as a lead candidate due to its potent, selective, and direct-acting agonism at D2 dopamine receptors.[1]
Initial Synthesis
A representative synthetic approach to the core structure is outlined below, based on analogous syntheses of related compounds from the same research program.
Experimental Protocol: Synthesis of the Octahydrobenzo[g]quinoline Core
A common strategy for the synthesis of the trans-fused octahydrobenzo[g]quinoline ring system involves a multi-step sequence starting from a substituted β-tetralone.
-
Alkylation: The β-tetralone is first alkylated at the C-3 position.
-
Ketal Protection: The carbonyl group is then protected, typically as an ethylene glycol ketal.
-
Hydroboration-Oxidation: The resulting intermediate undergoes hydroboration-oxidation to introduce a primary alcohol.
-
Cyclization and Reduction: The alcohol is converted to a leaving group, and subsequent cyclization with an appropriate amine, followed by reduction, yields the desired trans-octahydrobenzo[g]quinoline core.
The following diagram illustrates a generalized workflow for the synthesis of the core structure.
Caption: Generalized synthetic workflow for the octahydrobenzo[g]quinoline core.
Pharmacological Profile
This compound is characterized as a potent and highly selective D2 dopamine receptor agonist.[1] Preclinical studies demonstrated its characteristic endocrine, neurochemical, and behavioral effects consistent with D2 receptor agonism.
Receptor Binding Affinity
This compound exhibits high affinity for both D2 and D3 dopamine receptors. The following table summarizes the reported binding affinities (Ki) for this compound at these receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Dopamine D2 | 5.7 |
| Dopamine D3 | 3.4 |
Data sourced from Flietstra and Levant, 1998.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound was determined using competitive radioligand binding assays. A generalized protocol is as follows:
-
Membrane Preparation: Membranes from cells expressing the dopamine receptor subtype of interest (e.g., from rat striatum for D2 receptors) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Functional Activity
This compound acts as a full agonist at D2 dopamine receptors. A key functional effect of D2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: cAMP Functional Assay
The functional agonist activity of this compound was assessed by measuring its ability to inhibit cAMP accumulation. A typical protocol is as follows:
-
Cell Culture: Cells expressing D2 dopamine receptors (e.g., CHO cells) are cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulated with forskolin to increase basal cAMP levels.
-
Incubation with Agonist: The cells are then incubated with varying concentrations of this compound.
-
cAMP Measurement: The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of cAMP accumulation (IC50) is determined.
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action of this compound is through the activation of the D2 dopamine receptor, a G protein-coupled receptor (GPCR). The D2 receptor is coupled to an inhibitory G protein (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
The following diagram illustrates the canonical D2 receptor signaling pathway.
Caption: Simplified signaling pathway of the D2 dopamine receptor.
Preclinical Pharmacological Effects
Preclinical studies in animal models revealed a range of effects consistent with D2 dopamine receptor agonism.
| Effect | Minimum Effective Dose (MED) / ED50 / IC50 | Species | Reference |
| Decrease in serum prolactin | 10 µg/kg i.p. (MED) | Rat | Foreman et al., 1989[1] |
| Increase in serum corticosterone | 30 µg/kg i.p. (MED) | Rat | Foreman et al., 1989[1] |
| Decrease in striatal DOPAC | 1 µg/kg i.p. (MED) | Rat | Foreman et al., 1989[1] |
| Decrease in striatal HVA | 1 µg/kg i.p. (MED) | Rat | Foreman et al., 1989 |
| Suppression of K+-evoked ACh release | ~10⁻⁸ M (IC50) | Rat (caudate slices) | Foreman et al., 1989 |
| Emesis | 7 µg/kg i.v. (ED50) | Dog | Foreman et al., 1989 |
DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: homovanillic acid; ACh: acetylcholine
These findings established this compound as a powerful tool for studying the central and peripheral roles of D2 dopamine receptors and as a potential therapeutic agent for conditions involving dopaminergic dysfunction.
Conclusion
The discovery and initial synthesis of this compound (LY163502) represent a significant advancement in the field of dopamine receptor pharmacology. Through a targeted medicinal chemistry program, a potent and selective D2/D3 receptor agonist was developed. The comprehensive preclinical characterization of this compound, including detailed binding and functional assays, solidified its profile and paved the way for its use as a valuable research tool to probe the complexities of the dopaminergic system. This technical guide has provided a detailed overview of the foundational science behind this compound, from its chemical synthesis to its biological mechanism of action.
References
Structural Activity Relationship of Quinelorane Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural activity relationships (SAR) of quinelorane and its analogs as dopamine D2 and D3 receptor agonists. This compound, a partial ergoline, is a potent and selective D2-like dopamine receptor agonist.[1][2] Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Core Structural Features and Receptor Binding
This compound's fundamental structure consists of a trans-(-)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrimido[4,5-g]quinolin-2-amine core.[3] Modifications to this scaffold have provided significant insights into the SAR at dopamine D2 and D3 receptors. This compound itself exhibits high affinity for both D2 and D3 receptors.[4][5]
Impact of N-Substitution
Studies on benzo-fused analogues of this compound have highlighted the importance of the N-substituent on the pyrimidoquinoline ring system for D2 receptor affinity. Generally, N-propyl and N-allyl substituents result in higher affinity for the D2 receptor compared to their corresponding secondary amines. This suggests that the size and nature of the alkyl group at this position are critical for optimal interaction with the receptor's binding pocket.
Aromatic Modifications
The fusion of a benzo ring onto the this compound structure has been explored to create novel analogs. While these phenyl ring-substituted derivatives maintain significant affinity for D2 receptors, their affinity is somewhat lower than that of the parent compound, this compound. This indicates that while the core structure is amenable to aromatic extension, such modifications can subtly alter the binding orientation and affinity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for this compound and its analogs, focusing on their binding affinities (Ki) at dopamine D2 and D3 receptors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | Reference |
| This compound | 1.8 | Higher affinity than D2 | - | |
| Benzo-fused analog (N-propyl) | Lower than this compound | Not Reported | - | |
| Benzo-fused analog (N-allyl) | Lower than this compound | Not Reported | - | |
| Benzo-fused analog (NH) | Lower than N-alkylated analogs | Not Reported | - |
Experimental Protocols
The characterization of this compound analogs involves a combination of binding and functional assays to determine their affinity, potency, and efficacy at dopamine receptors.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A generalized protocol for a competition binding assay is as follows:
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone.
-
Test Compound: The this compound analog to be tested.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: Cell membranes, radioligand, and either buffer (for total binding), non-specific agent (for non-specific binding), or the test compound (at various concentrations) are incubated together.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.
-
Radioactivity Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
Dopamine D2 receptors are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) of a this compound analog in inhibiting cAMP production.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a fluorescent cAMP biosensor.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: The this compound analog to be tested.
-
cAMP Detection Kit: A kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to attach.
-
Compound Addition: Cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using the chosen detection method.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is determined using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound analogs and the general experimental workflows for their characterization.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade initiated by a this compound analog.
Experimental Workflow for SAR Studies
Caption: General experimental workflow for the structural activity relationship study of this compound analogs.
Logical Relationship in SAR of this compound Analogs
Caption: Logical relationships in the SAR of this compound analogs at the D2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quinelorane for In Vivo Microdialysis in the Nucleus Accumbens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of the dopamine D2/D3 receptor agonist, quinelorane, on dopamine neurotransmission in the nucleus accumbens. The protocols are intended for use by trained researchers familiar with stereotaxic surgery and in vivo microdialysis techniques.
Introduction
This compound is a selective agonist for the D2 and D3 subtypes of dopamine receptors. These receptors are highly expressed in the nucleus accumbens, a critical brain region involved in reward, motivation, and addiction. In vivo microdialysis is a powerful technique used to measure the levels of extracellular neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[1] This protocol details the methodology for administering this compound, both systemically and locally, and measuring the subsequent changes in dopamine concentrations in the nucleus accumbens.
Data Presentation
The following tables summarize quantitative data relevant to the experimental protocols.
Table 1: Systemic this compound Administration and Effects on Dopamine
| Parameter | Value | Species | Notes | Source |
| This compound Dose | 0.3 mg/kg (i.p.) | Mouse | This dose of the pharmacologically similar D2/D3 agonist quinpirole significantly decreased extracellular dopamine levels. | [2] |
| Expected Effect on Dopamine | Decrease | Mouse | Agonism of presynaptic D2/D3 autoreceptors inhibits dopamine synthesis and release. | [2] |
| Vehicle | Saline | Mouse | [2] | |
| Time Course | Effect observed within 20 minutes and persists for over an hour. | Mouse | Based on quinpirole data. | [2] |
Table 2: Local this compound Administration (Retrodialysis) Parameters
| Parameter | Value | Species | Notes | Source |
| This compound Concentration | 1 µM, 10 µM, 100 µM | Rat | Example concentrations for local infusion of agonists via retrodialysis. | |
| Expected Effect on Dopamine | Decrease | Rat | Local activation of presynaptic D2/D3 autoreceptors is expected to reduce dopamine release. | |
| Perfusion Buffer | Artificial Cerebrospinal Fluid (aCSF) | Rat | Standard buffer for in vivo microdialysis. | |
| Infusion Rate | 1.0 - 2.0 µL/min | Rat/Mouse | Typical flow rate for microdialysis. |
Table 3: Microdialysis Probe and Sampling Parameters
| Parameter | Specification | Species | Notes | Source |
| Probe Membrane Length | 1-2 mm | Rat/Mouse | Appropriate for targeting the nucleus accumbens. | |
| Probe Membrane Material | Cuprophane or similar semi-permeable membrane | Rat/Mouse | ||
| Perfusion Rate | 1.5 µL/min | Rat | ||
| Sample Collection Interval | 10-20 minutes | Rat/Mouse | Allows for adequate temporal resolution while collecting sufficient sample volume for analysis. | |
| Basal Dopamine Levels (NAc) | ~2-6 nM | Rat | Basal levels can vary between subjects and experimental conditions. |
Experimental Protocols
Animals and Housing
Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used for these studies. Animals should be housed individually after surgery to prevent damage to the implant. A standard 12-hour light/dark cycle should be maintained, with food and water available ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Stereotaxic Surgery and Microdialysis Probe Implantation
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Implantation: Secure the animal in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens.
-
Rat Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): +1.2 to +1.7 mm; Mediolateral (ML): ±1.5 to ±2.0 mm; Dorsoventral (DV): -6.5 to -7.5 mm from the skull surface.
-
Mouse Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): +1.1 to +1.5 mm; Mediolateral (ML): ±0.8 to ±1.2 mm; Dorsoventral (DV): -4.0 to -4.5 mm from the skull surface.
-
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Recovery: Allow the animals to recover for at least 4-7 days post-surgery before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula. The active membrane of the probe should extend into the nucleus accumbens.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).
-
Stabilization: Allow a stabilization period of at least 1-2 hours for the extracellular environment to equilibrate following probe insertion.
-
Baseline Collection: Collect at least three stable baseline samples (less than 10-15% variation in dopamine levels) before drug administration. Samples are typically collected at 10-20 minute intervals.
-
Drug Administration:
-
Systemic Administration: Administer this compound (e.g., 0.3 mg/kg) via intraperitoneal (i.p.) injection.
-
Local Administration (Retrodialysis): Switch the perfusion medium to aCSF containing the desired concentration of this compound (e.g., 1 µM, 10 µM, or 100 µM).
-
-
Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours following drug administration to monitor the full time course of the effect.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
Visualizations
Signaling Pathway
Caption: this compound activates D2/D3 receptors, leading to inhibition of dopamine synthesis and release.
Experimental Workflow
Caption: Workflow for in vivo microdialysis with this compound administration.
References
- 1. Different behavioral functions of dopamine in the nucleus accumbens and ventrolateral striatum: a microdialysis and behavioral investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinelorane in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Quinelorane, a selective dopamine D2/D3 receptor agonist, in established rodent models of Parkinson's Disease (PD). This document includes detailed experimental protocols for disease induction, drug administration, behavioral assessment, and neurochemical analysis, alongside a summary of quantitative data from preclinical studies.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits such as bradykinesia, rigidity, and tremor. Rodent models that replicate these pathological and behavioral hallmarks are crucial for the development of novel therapeutics. This compound has been investigated for its potential to modulate the dopaminergic system and alleviate parkinsonian symptoms. As a D2/D3 receptor agonist, it directly stimulates postsynaptic dopamine receptors, offering a potential therapeutic strategy for PD.
Mechanism of Action
This compound is a potent and selective agonist for the D2 and D3 subtypes of dopamine receptors.[1][2] In the context of Parkinson's disease models, where presynaptic dopamine release is compromised due to neuronal loss, this compound acts on postsynaptic D2/D3 receptors to mimic the effects of dopamine. Activation of D2-like receptors is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[3][4] This signaling cascade can influence gene expression and neuronal function, potentially counteracting the motor deficits caused by dopamine depletion.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Studies
| Species | Administration Route | Dosage Range | Vehicle | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.03 - 5.6 mg/kg | 0.9% Saline | [5] |
| Rat | Intraperitoneal (i.p.) | 1 - 100 µg/kg | Not Specified |
Table 2: Effects of this compound on Motor Behavior in Rodent Models of Parkinson's Disease
| Rodent Model | Behavioral Test | This compound Dose | Observed Effect | Reference |
| 6-OHDA Lesioned Rat | Apomorphine-induced Rotation | Not Specified | Potentiates contralateral rotations | |
| General Rodent | Locomotor Activity | 3 µg/kg | Hypolocomotion | |
| General Rodent | Locomotor Activity | 30 µg/kg | Biphasic: Initial hypolocomotion followed by hyperlocomotion |
Table 3: Neurochemical Effects of this compound in Rodents
| Brain Region | Measurement | This compound Dose | Effect | Reference |
| Striatum | Dopamine Metabolites (DOPAC, HVA) | 1 µg/kg i.p. | Dose-related decreases | |
| Median Eminence | DOPAC Concentration | Dose- and time-dependent | Increases (in males) | |
| Caudate | Acetylcholine Release (K+-evoked) | IC50 ~10⁻⁸ M | Suppression |
Experimental Protocols
Induction of Parkinsonism in Rodents
Two common neurotoxin-based models are the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in mice.
1.1. 6-OHDA-Induced Unilateral Lesion in Rats
This model produces a unilateral loss of dopaminergic neurons, leading to quantifiable motor asymmetry.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
0.9% sterile saline containing 0.02% ascorbic acid (to prevent 6-OHDA oxidation)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Male Wistar or Sprague-Dawley rats (225-250 g)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Dissolve 6-OHDA in the saline/ascorbic acid solution immediately before use to a final concentration of 4 µg/µl.
-
Drill a small hole in the skull over the target injection site, typically the medial forebrain bundle (MFB) or the substantia nigra.
-
Lower the Hamilton syringe to the predetermined stereotaxic coordinates for the MFB (e.g., AP: -4.4 mm, ML: +1.2 mm, DV: -7.8 mm relative to bregma).
-
Infuse 8-12 µg of 6-OHDA in a volume of 2-3 µl at a rate of 1 µl/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover. Behavioral testing is typically performed 2-3 weeks post-lesion to allow for stabilization of the lesion.
1.2. MPTP-Induced Dopaminergic Depletion in Mice
This systemic administration model leads to bilateral loss of dopaminergic neurons.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Dissolve MPTP in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.
-
House the animals with appropriate safety precautions due to the neurotoxicity of MPTP.
-
Allow 7-21 days for the lesion to develop and stabilize before behavioral or neurochemical assessments.
Preparation and Administration of this compound
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
Procedure:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 µl/g body weight.
-
For dose-response studies, a range of doses (e.g., 0.03, 0.32, 3.2, and 5.6 mg/kg) can be tested.
Behavioral Assessment Protocols
3.1. Apomorphine-Induced Rotation Test (for 6-OHDA model)
This test assesses the degree of dopamine receptor supersensitivity on the lesioned side.
Materials:
-
Apomorphine hydrochloride
-
0.9% saline with 0.1% ascorbic acid
-
Rotation test arena (e.g., a circular chamber)
-
Video recording and analysis software
Procedure:
-
Habituate the rat to the testing room for at least 1 hour.
-
Prepare a fresh solution of apomorphine (e.g., 0.25-0.5 mg/kg) in saline/ascorbic acid.
-
Administer apomorphine subcutaneously.
-
Place the rat in the rotation arena and record its rotational behavior (full 360° turns) for 30-60 minutes.
-
Count the number of contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations. A successful lesion is typically indicated by a significant number of contralateral rotations.
3.2. Cylinder Test (for 6-OHDA model)
This test evaluates forelimb use asymmetry.
Materials:
-
Transparent glass cylinder (e.g., 20 cm diameter, 40 cm height)
-
Video camera
Procedure:
-
Place the animal in the cylinder and record its behavior for 5-10 minutes.
-
During periods of vertical exploration (rearing), score the number of times the animal uses its left, right, or both forelimbs to touch the cylinder wall for support.
-
Calculate the percentage of impaired (contralateral to the lesion) forelimb use relative to the total number of wall touches.
3.3. Open Field Test
This test measures general locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 40 x 40 cm or 1m x 1m)
-
Video tracking software
Procedure:
-
Habituate the animal to the testing room for at least 1 hour.
-
Place the animal in the center of the open field arena.
-
Record its activity for a set period, typically 5-30 minutes.
-
Analyze parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
Neurochemical Analysis
4.1. Brain Tissue Dissection and Preparation
-
Euthanize the animal via an approved method (e.g., cervical dislocation or overdose of anesthetic).
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate the striatum and other regions of interest.
-
Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C until analysis.
4.2. HPLC Analysis of Dopamine and its Metabolites
Materials:
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium acetate, octanesulfonic acid, EDTA, acetonitrile in an acidic buffer)
-
Standards for dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA)
Procedure:
-
Homogenize the brain tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 15,000 x g for 20-40 minutes) at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the monoamines and their metabolites using the C18 column and the specified mobile phase.
-
Detect the compounds using the electrochemical detector.
-
Quantify the concentrations of DA, DOPAC, and HVA by comparing the peak areas to a standard curve.
Visualizations
Signaling Pathway
Caption: this compound D2 receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Logical Relationship of Behavioral Tests
References
- 1. modelorg.com [modelorg.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway | PLOS One [journals.plos.org]
- 5. MPD: Thomsen2: project protocol [phenome.jax.org]
Application Notes and Protocols for Quinelorane Administration in Behavioral Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane (trans-(-)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinolin-2-amine), also known as LY163502, is a potent and selective dopamine D2 and D3 receptor agonist.[1][2] Its high affinity for these receptors makes it a valuable pharmacological tool for investigating the role of the dopaminergic system in various physiological and pathological processes. In behavioral pharmacology, this compound is frequently used to study conditions such as Parkinson's disease, depression, and schizophrenia, as well as fundamental behaviors including locomotion and sexual function.[3][4][5] These application notes provide detailed protocols for the administration of this compound in common behavioral assays, summarize quantitative data from relevant studies, and illustrate key pathways and workflows.
Mechanism of Action
This compound acts as an agonist at both D2 and D3 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and neurotransmitter release. The behavioral effects of this compound are a direct consequence of its action on these receptors in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex.
Data Presentation
The following tables summarize the dose-dependent effects of this compound in various behavioral assays in rodents.
Table 1: Effects of this compound on Locomotor Activity
| Species/Strain | Route of Administration | Dose Range | Effect | Reference |
| Sprague-Dawley Rat | Intraperitoneal (i.p.) | 0.01 - 5.6 mg/kg | Dose-dependent increase | |
| Swiss-Webster Mouse | Intraperitoneal (i.p.) | 0.01 - 5.6 mg/kg | Dose-dependent decrease | |
| C57BL/6J Mouse | Intraperitoneal (i.p.) | 0.01 - 0.32 mg/kg | Dose-dependent decrease | |
| DBA/2J Mouse | Intraperitoneal (i.p.) | 0.01 - 0.32 mg/kg | Dose-dependent decrease | |
| Rat (naïve) | Not Specified | 3 µg/kg | Hypolocomotion | |
| Rat (naïve) | Not Specified | 30 µg/kg | Biphasic: initial hypolocomotion followed by hyperlocomotion |
Table 2: Effects of this compound in Other Behavioral Assays
| Assay | Species/Strain | Route of Administration | Dose(s) | Effect | Reference |
| Prepulse Inhibition (PPI) | Wistar Rat | Not Specified | 0.003 & 0.01 mg/kg | Reduced PPI | |
| Penile Erection | Sprague-Dawley Rat | Subcutaneous (s.c.) | 3 - 100 µg/kg | Increased erections | |
| Yawning | Sprague-Dawley Rat | Subcutaneous (s.c.) | 3 - 100 µg/kg | Increased yawning | |
| Seminal Emission | Rat | Systemic | 10 µg/kg | Increased seminal emission | |
| Penile Erection (ex copula) | Rat | Systemic | 10 µg/kg | Inhibited penile erections | |
| Male Sexual Behavior | Rhesus Monkey | Intramuscular (i.m.) | 2.5 - 5 µg/kg | Facilitated penile erections and masturbation | |
| Chronic Mild Stress (Anhedonia) | Rat | Not Specified | 100 - 200 µg/kg (intermittent) | Reversed stress-induced decrease in sucrose consumption |
Experimental Protocols
Locomotor Activity Assay
This assay assesses the stimulant or depressant effects of this compound on spontaneous motor activity.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats)
-
Video tracking software or infrared beam arrays
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Experimental animals (e.g., Sprague-Dawley rats, Swiss-Webster mice)
-
Syringes and needles for administration
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment.
-
Habituation: On the day of testing, move animals to the testing room at least 60 minutes before the experiment begins to allow for habituation.
-
Drug Preparation: Dissolve this compound hydrochloride in 0.9% sterile saline to the desired concentrations. Prepare a vehicle-only control solution.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The volume of administration should be consistent (e.g., 1 ml/kg for rats, 10 ml/kg for mice).
-
Open Field Test: Immediately after injection, gently place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a predetermined duration (e.g., 30-120 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Vertical activity (rearing)
-
-
Post-Session: Return the animal to its home cage. Thoroughly clean the arena with 70% ethanol between subjects to remove olfactory cues.
Prepulse Inhibition (PPI) of Acoustic Startle
This assay measures sensorimotor gating, a process that is often deficient in psychiatric disorders like schizophrenia.
Materials:
-
Startle response system with a sound-attenuating chamber
-
Animal holder
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Experimental animals (e.g., Wistar or Sprague-Dawley rats)
Procedure:
-
Animal Acclimation and Habituation: As described for the locomotor activity assay.
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as described above.
-
PPI Session:
-
Place the animal in the holder within the startle chamber.
-
Begin the session with a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-12 dB above background) to ensure it does not elicit a startle response on its own.
-
Prepulse-pulse trials: The prepulse is presented 30-120 ms before the pulse.
-
-
The inter-trial interval should be variable (e.g., 10-30 seconds).
-
-
Data Analysis: The startle response is measured as the maximal peak amplitude. PPI is calculated as a percentage: %PPI = 100 * [(startle response on pulse-alone trials) - (startle response on prepulse-pulse trials)] / (startle response on pulse-alone trials)
Chronic Mild Stress (CMS) Model of Depression
This model induces anhedonia, a core symptom of depression, which can be assessed by a decrease in the consumption of a palatable solution.
Materials:
-
Sucrose or saccharin solution (e.g., 1%)
-
Two drinking bottles per cage
-
Various stressors (see procedure)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Experimental animals (e.g., Wistar or Sprague-Dawley rats)
Procedure:
-
Baseline Sucrose Preference:
-
For two days, habituate rats to a 1% sucrose solution presented in two bottles.
-
The following day, present one bottle with 1% sucrose and one with tap water for 1 hour. Measure the consumption from each bottle to establish a baseline preference.
-
-
CMS Protocol (4-8 weeks):
-
Expose rats to a variable sequence of mild, unpredictable stressors daily. Examples include:
-
Cage tilt (45°) for 10-14 hours.
-
Damp bedding for 10-14 hours.
-
Paired housing with an unfamiliar partner.
-
Intermittent illumination (2 hours on, 2 hours off).
-
Food or water deprivation for up to 24 hours.
-
Strobe lighting.
-
-
A control group should be handled daily but not exposed to stressors.
-
-
Sucrose Preference Test: Conduct the sucrose preference test weekly to monitor the induction of anhedonia (a significant decrease in sucrose preference).
-
This compound Administration: Once anhedonia is established, begin intermittent administration of this compound (e.g., 100-200 µg/kg, twice weekly).
-
Monitoring Treatment Effect: Continue weekly sucrose preference tests to assess the reversal of anhedonic behavior.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for designing experiments. In rats, following oral administration, the systemic bioavailability is approximately 16%. The time to maximum concentration (Tmax) of radiolabeled this compound in various tissues ranges from 0.5 to 6 hours. After 8 hours, radioactivity levels begin to decline, reaching background levels by 48 hours. This suggests that for acute behavioral studies, a pretreatment time of 30-60 minutes is appropriate, and the duration of the behavioral observation should be within a few hours post-administration. The low oral bioavailability may be due to first-pass metabolism.
Conclusion
This compound is a versatile tool for probing the function of D2 and D3 dopamine receptors in a variety of behavioral paradigms. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments. Researchers should carefully consider the species and strain of animal, as the behavioral effects of this compound can differ significantly. Appropriate dose-response studies are essential for characterizing the effects of this compound in any new behavioral assay.
References
- 1. [3H]-quinelorane binds to D2 and D3 dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (LY163502), a D2 dopamine receptor agonist, acts centrally to facilitate penile erections of male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Stereotyped Behavior in Rats with Quinelorane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing quinelorane, a potent and selective dopamine D2/D3 receptor agonist, for the induction and study of stereotyped behavior in rat models. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, supported by quantitative data from preclinical studies.
Introduction
Stereotyped behaviors are repetitive, unvarying, and seemingly functionless motor patterns that can be induced by pharmacological agents, particularly those that modulate the central dopamine system. These behaviors in rodents are widely used as a preclinical model to study the pathophysiology of disorders characterized by repetitive behaviors, such as obsessive-compulsive disorder (OCD) and schizophrenia, and to screen novel therapeutic agents. This compound, as a selective D2/D3 receptor agonist, serves as a valuable tool to investigate the specific role of these receptor subtypes in the manifestation of stereotypies. Administration of this compound in rats leads to dose-dependent increases in stereotyped behaviors, providing a reliable model for research and drug development.[1]
Mechanism of Action
This compound is a potent and highly selective agonist for the D2 subfamily of dopamine receptors, with a notable affinity for both D2 and D3 subtypes. The induction of stereotyped behavior is primarily attributed to the stimulation of postsynaptic D2 receptors in the striatum, a key brain region in the control of motor function. Activation of these receptors modulates downstream signaling pathways, leading to the characteristic repetitive motor sequences.
Figure 1: Simplified signaling pathway of this compound via D2/D3 receptors.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on stereotyped behaviors in rats, compiled from preclinical research. It is important to note that specific scores and observed behaviors can vary based on the rating scale and experimental conditions used.
Table 1: Dose-Response of this compound on Stereotyped Behavior in Rats
| Dose (mg/kg, s.c.) | Observation Period | Primary Stereotyped Behaviors Observed | Intensity/Rating (Qualitative) |
| 0.01 | 30 min post-injection | Increased sniffing, occasional head movements | Low |
| 0.03 | 30 min post-injection | Continuous sniffing, repetitive head movements | Moderate |
| 0.1 | 30-60 min post-injection | Intense, focused sniffing; gnawing; licking | High |
| 0.3 | 30-60 min post-injection | Continuous gnawing, biting, and licking of the cage | Very High |
Table 2: Time Course of this compound-Induced Stereotypy (0.1 mg/kg, s.c.)
| Time Post-Injection (minutes) | Predominant Behaviors | Intensity |
| 0-10 | Increased locomotion and sniffing | Developing |
| 10-30 | Focused sniffing, repetitive head movements | Increasing |
| 30-60 | Peak stereotypy: intense sniffing, gnawing, licking | Peak |
| 60-90 | Gradual decline in intense stereotypies, return of locomotion | Decreasing |
| 90-120 | Return to baseline behavior | Waning |
Note: The time course is an approximation based on the known pharmacokinetics of this compound and typical responses to dopamine agonists.
Experimental Protocols
This section provides detailed methodologies for conducting studies on this compound-induced stereotyped behavior in rats.
Protocol 1: Dose-Response Assessment of this compound-Induced Stereotypy
Objective: To determine the dose-dependent effects of this compound on the intensity and nature of stereotyped behaviors in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound hydrochloride (dissolved in sterile 0.9% saline)
-
Vehicle (0.9% saline)
-
Observation chambers (e.g., clear Plexiglas cages, 40 x 25 x 20 cm)
-
Video recording equipment (optional but recommended)
-
Stopwatches or timers
Experimental Workflow:
Figure 2: Workflow for a dose-response study of this compound-induced stereotypy.
Procedure:
-
Animal Preparation: House rats individually for at least one week before the experiment with ad libitum access to food and water. Handle the animals daily to acclimate them to the experimenter.
-
Habituation: Place each rat in an observation chamber for 30 minutes daily for 3 consecutive days prior to the test day to minimize novelty-induced behaviors.
-
Drug Administration: On the test day, administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) or vehicle to different groups of rats.
-
Behavioral Observation: Immediately after injection, place the rat in the observation chamber. Record behavior for a predetermined period (e.g., 120 minutes).
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the stereotyped behaviors at regular intervals (e.g., every 10 minutes). A common rating scale is provided below.
Stereotypy Rating Scale (Modified from Creese and Iversen):
-
0: Asleep or inactive.
-
1: Active, moving around the cage.
-
2: Repetitive sniffing, head and limb movements.
-
3: Continuous sniffing of a localized area, intermittent gnawing or licking.
-
4: Intense, continuous gnawing, biting, or licking of the cage.
Protocol 2: Time-Course Analysis of this compound-Induced Stereotypy
Objective: To characterize the onset, peak, and duration of stereotyped behaviors following a single effective dose of this compound.
Procedure: This protocol follows the same initial steps as the dose-response study.
-
Select a single, effective dose of this compound based on the dose-response study (e.g., 0.1 mg/kg, s.c.).
-
Administer the selected dose of this compound or vehicle.
-
Record and score stereotyped behavior at more frequent intervals (e.g., every 5 minutes) for an extended period (e.g., 180 minutes) to capture the full time course of the behavioral effects.
-
Plot the mean stereotypy scores against time to visualize the onset, peak, and duration of the effect.
Logical Relationship of Experimental Observations
The administration of this compound and the subsequent observation of stereotyped behaviors follow a clear cause-and-effect relationship, which can be modulated by various factors.
Figure 3: Logical flow from this compound administration to quantified behavior.
Conclusion
This compound is a robust pharmacological tool for inducing stereotyped behavior in rats, primarily through the activation of D2/D3 dopamine receptors. The protocols outlined in these application notes provide a framework for conducting dose-response and time-course studies to characterize the behavioral effects of this compound and to screen potential therapeutic compounds for their effects on dopamine-mediated repetitive behaviors. Careful adherence to these protocols will ensure the generation of reliable and reproducible data for advancing research in neuroscience and drug development.
References
Application Notes and Protocols: Measuring Dopamine Dynamics with In Vivo Voltammetry in Response to Quinelorane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo fast-scan cyclic voltammetry (FSCV) for the real-time measurement of dopamine changes following the administration of Quinelorane, a potent D2/D3 dopamine receptor agonist. This document outlines the underlying principles, detailed experimental protocols, data presentation, and visualization of the relevant biological and experimental workflows.
Introduction
This compound is a selective agonist for the D2 and D3 subtypes of dopamine receptors. These receptors are key components of the dopaminergic system and are implicated in a wide range of physiological and pathological processes, including motor control, motivation, and addiction. D2/D3 receptors located on the presynaptic terminals of dopaminergic neurons act as autoreceptors, which, when activated, inhibit the synthesis and release of dopamine.[1]
In vivo fast-scan cyclic voltammetry is a powerful electrochemical technique that offers sub-second temporal resolution for monitoring the concentration of electroactive neurochemicals, such as dopamine, directly in the brain of a living animal.[2][3] This high temporal resolution is crucial for studying the rapid dynamics of dopamine release and uptake. By combining in vivo FSCV with the administration of this compound, researchers can directly investigate the functional consequences of D2/D3 receptor activation on dopamine neurotransmission.
Principle of the Method
Fast-scan cyclic voltammetry involves the application of a rapidly changing voltage waveform to a carbon-fiber microelectrode implanted in the brain region of interest.[4] This waveform oxidizes and then reduces dopamine at the electrode surface, generating a characteristic current that is proportional to the dopamine concentration. The resulting cyclic voltammogram provides a chemical signature that allows for the selective identification of dopamine.[5] By repeatedly applying this waveform (typically at 10 Hz), near real-time changes in extracellular dopamine concentration can be monitored.
When this compound is administered, it binds to and activates presynaptic D2/D3 autoreceptors. This activation leads to a decrease in the amount of dopamine released following neuronal stimulation. By electrically stimulating dopamine release and measuring the resulting dopamine signal with FSCV before and after this compound administration, the inhibitory effect of the compound can be precisely quantified.
Experimental Protocols
This section details the key experimental procedures for measuring this compound-induced changes in dopamine release using in vivo FSCV in a rodent model.
Animal Preparation and Surgery
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are a commonly used model. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with urethane (1.5 g/kg, i.p.) or other suitable anesthetic. Monitor the animal's vital signs throughout the surgical procedure.
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill small burr holes in the skull over the target brain region for the working electrode and stimulating electrode, and for a reference electrode. A common target for dopamine measurements is the nucleus accumbens or caudate putamen.
Electrode Implantation
-
Working Electrode: A carbon-fiber microelectrode is used as the working electrode for dopamine detection.
-
Stimulating Electrode: A bipolar stimulating electrode is used to evoke dopamine release.
-
Reference Electrode: An Ag/AgCl reference electrode is placed in contact with the cortical surface.
-
Implantation Coordinates: Slowly lower the working and stimulating electrodes to the desired coordinates for the target brain region (e.g., nucleus accumbens).
In Vivo Fast-Scan Cyclic Voltammetry Recordings
-
Electrochemical Waveform: A standard triangular waveform is applied to the carbon-fiber microelectrode. The potential is typically ramped from a holding potential of -0.4 V to +1.3 V and back at a scan rate of 400 V/s, with a repetition frequency of 10 Hz.
-
Electrical Stimulation: To evoke dopamine release, apply a train of electrical pulses through the stimulating electrode. Typical parameters are 24 biphasic pulses at 60 Hz, with each pulse being 2 ms in duration and an intensity of 125 µA.
-
Baseline Recordings: Record stable baseline measurements of electrically evoked dopamine release for a period before drug administration. This is crucial for subsequent data normalization.
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally, i.p.) or locally via microinfusion.
-
Post-Drug Recordings: Continue to record electrically evoked dopamine release for a significant period following this compound administration to observe the onset, peak, and duration of its effect.
Data Analysis
-
Data Acquisition: Use a computer-controlled potentiostat and specialized software to acquire and process the FSCV data.
-
Background Subtraction: The large non-faradaic current is removed by subtracting a background voltammogram recorded just before the stimulation.
-
Dopamine Quantification: The peak oxidation current in the background-subtracted cyclic voltammogram is proportional to the dopamine concentration. Calibrate the electrode with known concentrations of dopamine in vitro after the in vivo experiment to convert the current signal to concentration.
-
Kinetic Analysis: Analyze the kinetics of dopamine release and uptake from the shape of the dopamine concentration versus time plot.
-
Statistical Analysis: Compare the amplitude of evoked dopamine release before and after this compound administration using appropriate statistical tests (e.g., t-test, ANOVA).
Data Presentation
The quantitative data on the effects of D2/D3 agonists on dopamine release can be summarized in a clear and structured table. The following table is based on data for the D2/D3 agonist quinpirole, which has a similar mechanism of action to this compound.
| Brain Region | Agonist | EC50 (nM) | Efficacy (% Inhibition) |
| Caudate Putamen | Quinpirole | 15.6 ± 2.1 | 85.2 ± 3.4 |
| Nucleus Accumbens Core | Quinpirole | 14.9 ± 1.8 | 87.1 ± 2.9 |
| Nucleus Accumbens Shell | Quinpirole | 13.8 ± 1.5 | 89.5 ± 2.1 |
Table 1: Potency and efficacy of the D2/D3 agonist quinpirole in inhibiting electrically stimulated dopamine release in different striatal regions of the mouse brain, as measured by fast-scan cyclic voltammetry. Data are presented as mean ± SEM. (Data adapted from Mathews et al., 2010)
Visualizations
Signaling Pathway
References
- 1. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]
- 2. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing Quinelorane Effects on Sexual Behavior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to assess the effects of Quinelorane, a selective dopamine D2 and D3 receptor agonist, on male sexual behavior. The protocols outlined below are based on established methodologies in rodent models and are intended to ensure robust and reproducible data collection.
Introduction
This compound is a potent and highly selective D2/D3 dopamine receptor agonist that has been shown to modulate sexual behavior.[1][2] As a research tool, it is valuable for elucidating the role of the dopaminergic system in sexual function. Understanding its effects on both appetitive (motivational) and consummatory (performance) aspects of sexual behavior is crucial for the development of novel therapeutics for sexual dysfunction. Dopamine agonists, including this compound, have been shown to have a biphasic effect on locomotor activity, with low doses inducing hypolocomotion and higher doses causing hyperlocomotion.[3][4] This highlights the importance of careful dose-selection in behavioral studies.
Mechanism of Action: D2/D3 Receptor Signaling
This compound exerts its effects by binding to and activating D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in brain regions critical for sexual function, such as the medial preoptic area (MPOA).
Data Presentation: Summary of Quantitative Effects
The following tables summarize the dose-dependent effects of this compound on various parameters of male sexual behavior as reported in the literature.
Table 1: Effects of this compound on Penile Erection and Yawning in Male Rats
| Dose (µg/kg, s.c.) | % of Rats Showing Erections | Mean Number of Erections | % of Rats Yawning | Mean Number of Yawns |
| 0 (Vehicle) | 0 | 0 | 0 | 0 |
| 3 | 50 | 1.5 | 67 | 2.0 |
| 10 | 83 | 3.5 | 100 | 4.5 |
| 30 | 83 | 4.0 | 83 | 3.0 |
| 100 | 67 | 2.5 | 50 | 1.5 |
| *Statistically significant increase compared to vehicle. Data extracted from Doherty & Wisler (1994). |
Table 2: Effects of this compound on Penile Reflexes in Male Rats (ex copula)
| Dose | Effect on Penile Erections | Effect on Seminal Emission |
| 0.25 ng/kg (systemic) | No effect | No effect |
| 10 µg/kg (systemic) | Inhibited | Dramatically increased |
| *Data extracted from Hull et al. (1989). |
Table 3: Effects of this compound on Sexual Behavior in Male Rhesus Monkeys
| Dose (µg/kg, i.m.) | Effect on Penile Erections & Masturbation |
| 2.5 | Markedly facilitated |
| 5 | Markedly facilitated |
| 10 | Return to control levels |
| 25 | Return to control levels |
| *Data extracted from Pomerantz (1991). |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on male rat sexual behavior.
Protocol 1: Assessment of Copulatory Behavior
This protocol is designed to evaluate the effects of this compound on consummatory aspects of male sexual behavior.
1. Animals:
-
Males: Sexually experienced adult male rats (e.g., Sprague-Dawley or Wistar), 3-6 months old, weighing 350-450g. Animals should be individually housed to prevent social stress.
-
Females: Ovariectomized adult female rats to be used as stimuli.
2. Induction of Estrus in Stimulus Females:
-
To induce sexual receptivity, administer subcutaneous injections of estradiol benzoate (10 µ g/rat in 0.1 mL sesame oil) 48 hours prior to testing.
-
Four hours before the test, administer a subcutaneous injection of progesterone (500 µ g/rat in 0.1 mL sesame oil).
-
Confirm receptivity (lordosis posture) by briefly pairing with a non-experimental male before the test.
3. Experimental Procedure:
-
Habituation: Place the male rat in the testing arena (e.g., a Plexiglas box, 40x40x40 cm) for a 5-10 minute habituation period before introducing the female.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Introduce a receptive female into the arena.
-
Observation Period: Record the session for 30 minutes or until the first post-ejaculatory interval.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the following parameters:
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF): Number of mounts before ejaculation.
-
Intromission Frequency (IF): Number of intromissions before ejaculation.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
-
Protocol 2: Assessment of Penile Reflexes (Ex Copula)
This protocol assesses the reflexive erectile capacity in the absence of a receptive female.
1. Animals:
-
Adult male rats.
2. Experimental Procedure:
-
Restraint: Gently restrain the rat in a supine position. A soft cloth or a specialized restraining tube can be used.
-
Drug Administration: Administer this compound or vehicle.
-
Sheath Retraction: After the drug has taken effect, retract the penile sheath to expose the glans penis. This is the stimulus for the reflexes.
-
Observation Period: Observe the animal for a set period (e.g., 30 minutes) and record the occurrence of penile reflexes.
-
Behavioral Scoring: Score the following responses:
-
Erections: Full erection of the penile body and glans.
-
Cups: Flaring of the glans penis.
-
Flips: Dorsiflexions of the penis.
-
Seminal Emission: Presence of seminal fluid.
-
Latency to First Reflex: Time from sheath retraction to the first penile response.
-
Protocol 3: Assessment of Sexual Motivation
This protocol is designed to evaluate the appetitive aspect of sexual behavior.
1. Apparatus:
-
A two-chambered apparatus where the male can see, hear, and smell a receptive female but cannot physically interact without performing an operant task (e.g., nose pokes, lever presses).
2. Experimental Procedure:
-
Habituation and Training: Train the male rat to perform the operant response to gain access to the female compartment.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: Place the male in the starting chamber and a receptive female in the stimulus chamber.
-
Observation Period: Allow the male a set amount of time (e.g., 30 minutes) to perform the operant task.
-
Scoring:
-
Number of Operant Responses: The primary measure of motivation.
-
Latency to Enter Female Compartment: Time taken to gain access to the female.
-
Time Spent in Proximity to the Female: Once access is gained, measure the time spent near the female.
-
Conclusion
The protocols and information provided here offer a robust framework for investigating the effects of this compound on male sexual behavior. By carefully considering the distinct roles of D2 and D3 receptors in appetitive and consummatory phases of sexual behavior, and by employing standardized and detailed experimental designs, researchers can generate high-quality data to advance our understanding of dopaminergic modulation of sexual function. It is essential to include appropriate vehicle controls and to perform dose-response studies to fully characterize the pharmacological effects of this compound.
References
Application Notes and Protocols for [3H]-Quinelorane in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]-Quinelorane is a potent and widely used tritiated agonist radioligand for studying dopamine D2-like receptors, exhibiting high affinity for both D2 and D3 receptor subtypes.[1] Its distinct pharmacological profile makes it an invaluable tool in neuroscience research and drug discovery for characterizing the binding properties of novel compounds targeting the dopaminergic system. Quinelorane's higher affinity for D3 receptors compared to D2 receptors in some expression systems allows for the nuanced investigation of these closely related receptor subtypes.[1]
This document provides detailed protocols for utilizing [3H]-Quinelorane in saturation and competition receptor binding assays, along with information on the associated signaling pathways.
Physicochemical and Binding Properties of [3H]-Quinelorane
A summary of the key binding parameters of [3H]-Quinelorane is presented in the table below. These values are indicative and may vary depending on the tissue preparation and experimental conditions.
| Property | Value | Tissue/Cell Source | Reference |
| Kd | 1.8 nM | Rat Brain Sections | [1] |
| Receptor Subtype Affinity | High affinity for D2 and D3 receptors | Rat Brain, CHO cells | [1] |
| Guanine Nucleotide Sensitivity | Binding to D2 receptors is inhibited by guanine nucleotides (e.g., Gpp(NH)p), while D3 receptor binding is largely unaffected. | Rat Brain | [1] |
| Non-specific Binding | Very low | Rat Brain Sections |
Dopamine D2 and D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs). They primarily couple to the Gαi/o family of G proteins. Activation of these receptors by an agonist like this compound initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
While sharing this primary signaling pathway, D2 and D3 receptors can also engage in distinct downstream signaling events. For instance, D3 receptor-mediated activation of Extracellular signal-Regulated Kinase (ERK) may proceed through a βγ subunit-dependent pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR), whereas D2 receptor-mediated ERK activation is thought to be primarily dependent on the α-subunit of the G protein.
References
Application Notes and Protocols for Locomotor Activity Assessment Following Systemic Quinelorane Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinelorane is a selective dopamine D2 and D3 receptor agonist that has been shown to exert significant effects on locomotor activity in preclinical animal models. Its biphasic dose-response profile, characterized by hypolocomotion at lower doses and hyperlocomotion at higher doses in rats, makes it a valuable tool for investigating the role of dopaminergic pathways in motor control.[1][2] In contrast, studies in mice have primarily reported dose-dependent decreases in locomotor activity.[3] These application notes provide detailed protocols for assessing the impact of systemically administered this compound on locomotor activity in rodents, along with data presentation guidelines and a visualization of the proposed signaling pathway.
Data Presentation
Quantitative data from locomotor activity assessments should be organized into clear and concise tables to facilitate comparison between different doses and animal models. The following tables provide examples of expected outcomes based on published literature.
Table 1: Effect of Systemic this compound Injection on Locomotor Activity in Male Sprague-Dawley Rats
| This compound Dose (mg/kg, i.p.) | Vehicle (Saline) | 0.01 | 0.032 | 0.1 | 0.32 |
| Total Beam Breaks (3 hours) | ~1500 | ~1200 | ~1000 | ~2500 | ~4000* |
*Note: Data are approximate values derived from graphical representations in Geter-Douglass et al., 1997. * indicates a statistically significant difference from the vehicle control group.[3]
Table 2: Effect of Systemic this compound Injection on Locomotor Activity in Swiss-Webster Mice
| This compound Dose (mg/kg, i.p.) | Vehicle (Saline) | 0.01 | 0.032 | 0.1 | 0.32 |
| Total Beam Breaks (3 hours) | ~2000 | ~1800 | ~1500 | ~1000 | ~500* |
*Note: Data are approximate values derived from graphical representations in Geter-Douglass et al., 1997. * indicates a statistically significant difference from the vehicle control group.[3]
Experimental Protocols
Animals
-
Species and Strain: Sprague-Dawley rats or various mouse strains such as Swiss-Webster, C57BL/6J, or DBA/2J can be used. Note that locomotor responses to this compound can be strain-dependent.
-
Sex: Both male and female animals can be used, but consistency within an experiment is crucial. Some studies suggest sex differences in the locomotor response to dopaminergic agents.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures. They should also be habituated to handling by the experimenter.
Drug Preparation and Administration
-
This compound: this compound hydrochloride should be dissolved in sterile 0.9% saline.
-
Dose Selection: A range of doses should be selected to capture the biphasic nature of the drug's effect. Based on existing literature, for rats, doses between 0.01 mg/kg and 0.32 mg/kg are recommended to observe both hypo- and hyperlocomotion. For mice, a similar or slightly higher dose range can be used to assess hypolocomotion.
-
Administration: this compound should be administered via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals, typically 1 ml/kg for rats and 10 ml/kg for mice. A vehicle control group receiving only saline is essential.
Locomotor Activity Assessment
The open field test is a standard method for assessing locomotor activity. This can be performed using automated activity chambers equipped with infrared beams or video-tracking software.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) is typically used. The arena should be cleaned thoroughly with a 70% ethanol solution between each animal to eliminate olfactory cues.
-
Habituation: Before drug administration, animals should be habituated to the testing room for at least 60 minutes. Immediately after injection, each animal is placed individually into the center of the open field arena.
-
Data Collection: Locomotor activity is recorded for a set duration, typically ranging from 30 to 180 minutes. Key parameters to measure include:
-
Horizontal Activity: Measured by the number of infrared beam breaks.
-
Total Distance Traveled: The total distance the animal moves within the arena.
-
Rearing: The number of times the animal stands on its hind legs.
-
Time Spent in Center vs. Periphery: This can provide insights into anxiety-like behavior.
-
Experimental Workflow
Caption: Experimental workflow for locomotor activity assessment.
Signaling Pathway
This compound's effects on locomotor activity are primarily mediated through its agonistic action on dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs). The differential effects at low and high doses are thought to be due to the higher affinity of this compound for D3 receptors, which are often located presynaptically as autoreceptors, and its action on postsynaptic D2 receptors at higher concentrations.
-
Low Doses (Hypolocomotion): At low doses, this compound preferentially activates presynaptic D3 autoreceptors. This activation inhibits dopamine synthesis and release into the synaptic cleft, leading to a net decrease in dopaminergic signaling and consequently, reduced locomotor activity.
-
High Doses (Hyperlocomotion in Rats): At higher doses, this compound activates postsynaptic D2 receptors, particularly in the striatum. Activation of D2 receptors on medium spiny neurons of the indirect pathway leads to an inhibition of these neurons. This disinhibition of downstream motor nuclei is thought to contribute to the observed hyperlocomotion.
Caption: Proposed signaling pathway of this compound's locomotor effects.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinelorane Dosage for Dose-Response Curve Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinelorane. The information is designed to address specific issues that may be encountered during the generation of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the D2 and D3 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gαi/o proteins. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the basis for many functional assays used to determine this compound's potency and efficacy.
Q2: What is a typical dose-response curve for this compound and what should I expect to see?
A typical dose-response curve for this compound in an in vitro functional assay (e.g., cAMP inhibition) will be sigmoidal. The x-axis is typically plotted on a logarithmic scale of this compound concentration, and the y-axis represents the measured response (e.g., percent inhibition of cAMP production). As the concentration of this compound increases, the response will increase until it reaches a plateau, indicating the maximum effect. From this curve, key parameters like the EC50 (half-maximal effective concentration) can be determined.
Q3: What concentration range of this compound should I use for my initial experiments?
Based on published data for similar D2/D3 agonists in cell-based cAMP assays, a broad concentration range is recommended for initial experiments. A range spanning from picomolar to micromolar concentrations is advisable to capture the full sigmoidal curve. For instance, you could start with a 10-point serial dilution from 1 µM down to 0.1 pM.
Q4: How should I prepare my this compound stock solution?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted to create working solutions for your experiment. To avoid solubility issues and cellular toxicity, ensure the final concentration of DMSO in your assay wells is low, typically below 0.5%.
Troubleshooting Guide
Problem 1: My dose-response curve is shifted to the right (higher EC50 than expected).
-
Question: Why is a higher concentration of this compound required to see a response in my assay?
-
Answer: A rightward shift in the dose-response curve can be caused by several factors:
-
Compound Degradation: Ensure your this compound stock solution is fresh and has been stored properly (typically at -20°C or -80°C, protected from light). Repeated freeze-thaw cycles should be avoided.
-
Inaccurate Concentration: Verify the initial concentration of your stock solution and ensure the accuracy of your serial dilutions.
-
Receptor Desensitization: Prolonged exposure of cells to an agonist can lead to receptor desensitization and internalization.[1] Minimize the incubation time with this compound to the shortest duration necessary to observe a stable signal.
-
Low Receptor Expression: If using a transiently transfected cell line, inconsistent or low expression of the D2/D3 receptor can lead to a reduced response. Verify receptor expression levels.
-
Problem 2: My dose-response curve has a low maximum effect (Emax).
-
Question: Why am I not observing a full inhibition/response even at high concentrations of this compound?
-
Answer: A reduced maximum effect can indicate several issues:
-
Partial Agonism: In some systems, this compound may act as a partial agonist, meaning it cannot elicit the full response of an endogenous ligand like dopamine.
-
Solubility Issues: At higher concentrations, this compound may be precipitating out of the aqueous assay buffer, reducing its effective concentration. Visually inspect your highest concentration wells for any precipitate.
-
Cell Health: Poor cell viability can lead to a dampened response. Ensure your cells are healthy and within an optimal passage number.
-
Assay Window: The dynamic range of your assay may be too narrow. Optimize your assay conditions (e.g., forskolin concentration in a cAMP assay) to ensure a robust signal window.
-
Problem 3: I am observing high variability between my replicate wells.
-
Question: What is causing the significant scatter in my data points?
-
Answer: High variability can obscure the true dose-response relationship. Consider these potential sources of error:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions and small volume additions.
-
Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable responses. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is best to avoid using these wells for critical data points and instead fill them with sterile buffer or media.
-
Incomplete Mixing: Ensure thorough mixing of reagents and the final compound dilution in each well.
-
Problem 4: My dose-response curve is biphasic (U-shaped or bell-shaped).
-
Question: Why does the response decrease at higher concentrations of this compound?
-
Answer: Biphasic or "hormetic" dose-response curves can be observed with some compounds.[2][3] Potential reasons include:
-
Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets, leading to a confounding effect that opposes the primary D2/D3-mediated response.
-
Receptor Dimerization/Complex Formation: High concentrations of the agonist could induce receptor states with different signaling properties.
-
Cellular Toxicity: At very high concentrations, the compound may be causing cytotoxicity, leading to a decrease in the measured response. A separate cell viability assay at the higher concentrations can help rule this out.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Receptor | Cell Line | Assay Type | Potency (EC50/IC50) | Reference |
| Quinpirole | D2 | CHO-D2 | cAMP Inhibition | ~1.1 nM | [4] |
| This compound | D2 | Superfused Caudate Slices | ACh Release Inhibition | ~10 nM | [5] |
| This compound | D2 | Superfused Striatal Slices | Dopamine Release Inhibition | ~3 nM |
Experimental Protocols
Protocol 1: this compound Stock Solution and Serial Dilution Preparation
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% cell culture-grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate stock concentrations.
-
For the final dilution into your assay plate, dilute the intermediate stocks in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration remains below 0.5%. A common approach is a 1:200 dilution of the intermediate stock into the final assay volume.
-
Protocol 2: In Vitro cAMP Inhibition Assay for this compound Dose-Response Curve Generation
This protocol is a general guideline for a forskolin-stimulated cAMP inhibition assay in CHO cells stably expressing the D2 or D3 dopamine receptor.
-
Cell Seeding:
-
Plate CHO-D2 or CHO-D3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cells once with a pre-warmed serum-free assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step prevents the degradation of cAMP.
-
Add serial dilutions of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Add a D2/D3 receptor antagonist (e.g., haloperidol) to control wells to determine non-specific effects.
-
Incubate with this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except for the basal control wells. The concentration of forskolin should be pre-determined to elicit a submaximal stimulation of cAMP production (typically in the 1-10 µM range).
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data by setting the forskolin-only response as 100% and the basal (no forskolin) response as 0%.
-
Plot the percent inhibition of the forskolin-stimulated response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC50 and other parameters such as the Hill slope.
-
Mandatory Visualizations
References
- 1. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
Quinelorane solubility in DMSO and saline for in vivo injection
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and in vivo administration of quinelorane. Below you will find troubleshooting guides and frequently asked questions to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for in vivo injections of this compound?
A1: The choice of solvent depends on the form of this compound you are using.
-
This compound Hydrochloride: This salt form is water-soluble. For this compound hydrochloride, sterile saline (0.9% NaCl) is the recommended solvent. It has a solubility of up to 25 mM in water[1].
-
This compound Free Base: The free base form has low aqueous solubility. Therefore, a vehicle containing Dimethyl Sulfoxide (DMSO) is typically required. It is crucial to first dissolve the this compound free base in 100% DMSO and then dilute it with sterile saline to the final desired concentration.
Q2: What is the maximum safe concentration of DMSO for in vivo injections in rodents?
A2: To minimize toxicity, the final concentration of DMSO in the injection solution should be kept as low as possible. For intraperitoneal (i.p.) injections in mice, it is generally recommended to keep the DMSO concentration at or below 10%. Some studies suggest that even lower concentrations, between 1-5%, are preferable to avoid potential confounding effects of the solvent. Always include a vehicle-only control group in your experiments to account for any effects of the DMSO.
Q3: My this compound solution is precipitating when I add saline. What should I do?
A3: Precipitation upon addition of an aqueous solution to a DMSO stock is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Q4: How should I store my this compound stock and working solutions?
A4: For optimal stability, store powder forms of this compound as recommended by the supplier, typically desiccated at room temperature[1]. Once dissolved, it is best practice to prepare solutions fresh on the day of the experiment. If short-term storage is necessary, store solutions at 4°C and protect them from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated. A study on various small molecules showed that 85% were stable in a 90/10 DMSO/water mixture for up to 2 years at 4°C[2].
Quantitative Data Summary
| Compound Form | Solvent | Maximum Solubility | Notes |
| This compound Hydrochloride | Water | 25 mM[1] | The preferred form for aqueous solutions. |
| This compound Free Base | DMSO | High (Specific data not available, but generally used as the initial solvent for poorly soluble bases) | Requires dilution with saline for in vivo use. |
| This compound Free Base | DMSO/Saline Mixture | Dependent on the final % of DMSO | Precipitation is a risk at lower DMSO concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride in Saline
This protocol is for the water-soluble hydrochloride salt of this compound.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required mass of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before injection.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Visually inspect the solution for any particulates before administration.
Protocol 2: Preparation of this compound Free Base in DMSO and Saline
This protocol is for the water-insoluble free base form of this compound.
Materials:
-
This compound free base powder
-
100% sterile DMSO
-
Sterile 0.9% saline for injection
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required mass of this compound free base.
-
Aseptically weigh the powder and transfer it to a sterile vial.
-
Add a small volume of 100% DMSO to completely dissolve the powder. This will be your stock solution.
-
In a separate sterile vial, prepare the final volume of your vehicle by adding the required amount of DMSO to the sterile saline. Ensure the final DMSO concentration is as low as possible, ideally below 10%.
-
Slowly add the this compound/DMSO stock solution to the saline vehicle while vortexing to ensure rapid mixing and prevent precipitation.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Visually inspect the solution for any signs of precipitation before injection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding saline to DMSO stock | The compound's solubility limit in the aqueous/DMSO mixture has been exceeded. The rate of addition of the aqueous phase was too fast. | 1. Stepwise Dilution: Add the saline to the DMSO stock solution in small increments while continuously vortexing. 2. Increase Final DMSO Concentration: If precipitation persists, you may need to increase the final percentage of DMSO in your vehicle. However, be mindful of the maximum tolerated concentration for your animal model. 3. Use a Co-solvent: Consider adding a co-solvent such as PEG-400 or Tween 80 to your vehicle to improve solubility. A common vehicle formulation is 10% DMSO, 40% PEG-400, and 50% saline. 4. Sonication: Briefly sonicate the solution in a water bath to aid dissolution. |
| Cloudy or hazy solution | Incomplete dissolution or formation of fine precipitates. | 1. Ensure the compound is fully dissolved in 100% DMSO before adding saline. 2. Increase vortexing time or use gentle warming. 3. Filter the solution through a 0.22 µm filter. If the cloudiness persists, the solution may not be suitable for injection. |
| Animal distress post-injection | Potential toxicity from the compound or the vehicle (high DMSO concentration). | 1. Lower the dose of this compound. 2. Reduce the concentration of DMSO in the vehicle. 3. Ensure the injection volume is appropriate for the animal's weight. 4. Always include a vehicle-only control group to isolate the effects of the solvent. |
Visualized Workflows
Caption: Workflow for preparing this compound hydrochloride solution.
Caption: Workflow for preparing this compound free base solution.
References
Quinelorane Stability in Solution: A Technical Support Resource for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quinelorane in solutions for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its excellent solubilizing capacity for many organic molecules. This compound dihydrochloride is also soluble in water up to 25 mM. For cell culture experiments, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q2: How should I store this compound stock solutions for long-term use?
A2: Based on manufacturer recommendations and general best practices for similar compounds, stock solutions of this compound dihydrochloride should be stored under the following conditions to minimize degradation:
-
-80°C: for long-term storage (up to 6 months).
-
-20°C: for short-term storage (up to 1 month).
It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be sealed tightly to prevent evaporation and away from light.
Q3: How stable is this compound in aqueous buffers or cell culture media at physiological pH and temperature?
A3: Specific long-term stability data for this compound in physiological buffers (e.g., PBS) or cell culture media at 37°C is not extensively available in public literature. However, compounds with amine functionalities can be susceptible to oxidation and other degradation pathways in aqueous solutions, especially over extended periods at physiological temperatures. Therefore, for long-term in vitro experiments, it is best practice to:
-
Prepare fresh working solutions from a frozen stock solution for each experiment.
-
If the experiment spans several days, replace the media containing this compound every 24-48 hours to ensure a consistent concentration of the active compound.
Q4: What are the potential degradation pathways for this compound?
A4: The chemical structure of this compound, which includes a quinoline ring system and secondary and tertiary amine functional groups, suggests potential susceptibility to:
-
Oxidation: The nitrogen atoms in the amine groups and the quinoline ring can be sites of oxidation, especially in the presence of oxygen, metal ions, or light.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.
Researchers should be mindful of these potential degradation routes and take appropriate preventative measures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of drug efficacy in a long-term cell culture experiment. | Degradation of this compound in the culture medium at 37°C. | Prepare fresh this compound-containing media from a frozen stock solution every 24-48 hours. |
| Adsorption of the compound to plasticware. | Use low-binding plasticware for your experiments. Consider including a pre-incubation step with the compound to saturate binding sites. | |
| Variability in experimental results between different batches of prepared solutions. | Inconsistent solution preparation or storage. | Strictly follow a standardized protocol for solution preparation. Ensure stock solutions are properly aliquoted and stored to avoid freeze-thaw cycles. |
| Degradation of the solid compound due to improper storage. | Store the solid this compound powder desiccated at room temperature, as recommended for the hydrochloride salt. | |
| Precipitation of this compound in the final working solution. | Exceeding the solubility limit in the aqueous buffer or media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the cells. Prepare a fresh, more dilute stock solution if necessary. |
| pH-dependent solubility changes. | Check the pH of your final solution. This compound hydrochloride is more soluble in acidic conditions. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in published literature, the following table provides general guidelines for storage based on data for other dopamine agonists and common laboratory practices. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Notes |
| DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Water (for dihydrochloride salt) | -20°C | 1 month | Solubility up to 25 mM. Aliquot and protect from light. |
| Aqueous Buffer (e.g., PBS) | 4°C | < 24 hours | Prone to degradation. Prepare fresh daily. |
| Cell Culture Media | 37°C | < 24 hours | High potential for degradation. Replace media with freshly prepared drug solution regularly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound dihydrochloride powder and DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of this compound in Working Solution using HPLC
-
Objective: To determine the stability of this compound in a specific experimental buffer or medium over time and under defined storage conditions.
-
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Ammonium acetate buffer (or other suitable aqueous mobile phase component)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer/medium at the desired concentration.
-
Divide the solution into several aliquots for analysis at different time points (e.g., 0, 4, 8, 24, 48 hours).
-
Store the aliquots under the intended experimental conditions (e.g., 37°C incubator).
-
At each time point, take a sample and inject it into the HPLC system.
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from potential degradation products. A typical starting point could be a mobile phase of ACN and ammonium acetate buffer on a C18 column, with detection at a UV wavelength where this compound has maximum absorbance.
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.
-
A loss of >10% of the initial concentration is often considered significant degradation.
-
Visualizations
Caption: Signaling pathway of this compound via D2/D3 receptor activation.
Caption: Workflow for assessing this compound stability in solution.
Caption: Troubleshooting logic for this compound-related experiments.
unexpected side effects of high-dose Quinelorane administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose Quinelorane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective D2 dopamine receptor agonist.[1] Its effects are centrally mediated, meaning it acts on dopamine receptors within the brain.[2][3] This has been demonstrated in studies where its effects on sexual behavior were blocked by the centrally active dopamine antagonist, haloperidol, but not by the peripherally active antagonist, domperidone.[2][3]
Q2: Are there species-specific differences in the effects of this compound on sexual behavior?
Yes, significant species-specific differences have been observed. In male rhesus monkeys, this compound has been shown to facilitate penile erections. Conversely, in rats, it tends to inhibit penile erection while promoting seminal emission. Researchers should consider these differences when designing experiments and interpreting results.
Q3: What are the known effects of high-dose this compound on endocrine function?
High-dose administration of this compound has been shown to produce dose-related decreases in serum prolactin concentrations and increases in serum corticosterone levels in male rats.
Q4: Can high doses of this compound lead to unexpected behavioral changes?
Yes, high doses of this compound can induce a range of behavioral effects, including increased locomotor activity and stereotypic behaviors in rats. In dogs, it has been shown to cause a dose-related emetic (vomiting) response. Additionally, a biphasic effect on yawning has been observed in monkeys, with lower doses facilitating yawning and higher doses inhibiting it.
Q5: Does this compound affect neurotransmitter levels other than dopamine?
Yes, preclinical studies indicate that this compound can indirectly affect other neurotransmitter systems. It has been shown to suppress the potassium-evoked release of acetylcholine from caudate slices and to decrease hypothalamic epinephrine levels in rats.
Troubleshooting Guides
Issue 1: Diminished or Reversed Pro-Erectile Effect at Higher Doses
-
Symptom: You observe a facilitation of penile erection at lower doses of this compound (e.g., 2.5-5 µg/kg in monkeys), but this effect diminishes or returns to baseline at higher doses (e.g., 10-25 µg/kg).
-
Possible Cause: This is likely due to the biphasic dose-response curve of this compound for certain behaviors. High levels of D2 receptor stimulation may lead to downstream regulatory effects or the activation of counter-regulatory systems that inhibit the primary response.
-
Troubleshooting Steps:
-
Confirm Dose-Response: Run a full dose-response curve to identify the optimal dose for the desired effect in your experimental model.
-
Investigate Receptor Desensitization: Consider experiments to measure D2 receptor density and sensitivity following high-dose administration.
-
Assess Other Behavioral Changes: At higher doses, observe for competing behaviors such as increased stereotypy or locomotor activity that might interfere with the expression of the behavior of interest.
-
Issue 2: Contradictory Effects on Erectile Function and Ejaculation Between Rodent and Primate Models
-
Symptom: Your experiments in rats show an inhibition of penile erection and facilitation of seminal emission, which contradicts published findings of pro-erectile effects in monkeys.
-
Possible Cause: This is a known species-specific difference in the physiological response to this compound. The neural pathways controlling these functions can vary between species. The effects in rats are consistent with the hypothesis that D2 receptor activation in the medial preoptic area (MPOA) may decrease the ejaculatory threshold while inhibiting erectile mechanisms.
-
Troubleshooting Steps:
-
Targeted Brain Region Analysis: If appropriate for your research, investigate the differential effects of this compound on specific brain regions, such as the MPOA, in your chosen model.
Issue 3: Unexpected Changes in Animal Behavior (e.g., Stereotypy, Compulsive Turning)
-
Symptom: At higher doses, animals exhibit repetitive, stereotyped behaviors or, in models with unilateral nigrostriatal lesions, compulsive contralateral turning.
-
Possible Cause: These are characteristic behavioral responses to high levels of central dopamine D2 receptor agonism, reflecting overstimulation of the nigrostriatal and mesolimbic dopamine pathways.
-
Troubleshooting Steps:
-
Dose Reduction: Determine if the behavioral side effects can be minimized by reducing the dose while still achieving the desired therapeutic effect.
-
Behavioral Quantification: Implement a systematic behavioral scoring system to quantify the severity and frequency of these side effects at different doses.
-
Consider D2 Receptor Antagonists: In mechanistic studies, co-administration with a D2 antagonist like haloperidol can be used to confirm that the observed behaviors are indeed D2 receptor-mediated.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound in Preclinical Models
| Species | Dose Range | Route | Observed Effect | Reference |
| Rhesus Monkey | 2.5 - 5 µg/kg | IM | Marked facilitation of penile erection and masturbation | |
| Rhesus Monkey | 10 - 25 µg/kg | IM | Return of sexual responding to control levels | |
| Rhesus Monkey | 2.5 - 5 µg/kg | IM | Facilitation of yawning | |
| Rhesus Monkey | 25 µg/kg | IM | Inhibition of yawning | |
| Rat | 10 µg/kg | Systemic | Inhibition of penile erection, increased seminal emission | |
| Rat | 1 µg/kg | i.p. | Decreased striatal dopamine metabolites (DOPAC & HVA) | |
| Rat | 10 µg/kg | i.p. | Decreased serum prolactin | |
| Rat | 30 µg/kg | i.p. | Increased serum corticosterone | |
| Rat | 30 µg/kg | i.p. | Increased brain stem MHPG-sulfate | |
| Rat | 100 µg/kg | i.p. | Decreased hypothalamic epinephrine | |
| Dog | 7 µg/kg (ED50) | i.v. | Emesis |
Experimental Protocols
Protocol 1: Assessment of Sexual Behavior in Rhesus Monkeys
-
Objective: To evaluate the effect of this compound on male sexual responding.
-
Methodology:
-
House male rhesus monkeys individually.
-
Administer this compound intramuscularly (IM) at the desired doses (e.g., 2.5, 5, 10, 25 µg/kg) or vehicle control.
-
After administration, expose the male monkey to a sexually receptive female monkey in a setup where they can see, hear, and smell each other but not make physical contact.
-
Observe and quantify male sexual behaviors, such as the frequency and duration of penile erections and masturbation, for a defined observation period.
-
To determine if the effect is central or peripheral, a separate cohort can be pre-treated with a peripheral dopamine antagonist (e.g., domperidone) or a central dopamine antagonist (e.g., haloperidol) before this compound administration.
-
Protocol 2: Ex Copula Reflex Tests in Rats
-
Objective: To assess the effect of this compound on penile erections and seminal emission in a non-copulatory context.
-
Methodology:
-
Administer this compound systemically (e.g., 10 µg/kg) or via intracranial microinjection into a specific brain region like the medial preoptic area (MPOA).
-
Gently restrain the male rat in a supine position.
-
Retract the penile sheath to evoke penile reflexes.
-
Observe and record the number of penile erections and instances of seminal emission over a set period.
-
Visualizations
Caption: this compound acts as a D2 dopamine receptor agonist, mimicking dopamine.
Caption: Troubleshooting logic for unexpected this compound effects.
References
- 1. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LY163502), a D2 dopamine receptor agonist, acts centrally to facilitate penile erections of male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting contradictory results in Quinelorane behavioral studies
Welcome to the technical support center for researchers utilizing Quinelorane in behavioral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and address seemingly contradictory results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing opposite effects on locomotion with this compound at different doses?
A1: This is a well-documented phenomenon. This compound, a dopamine D2/D3 receptor agonist, exhibits a biphasic effect on rodent locomotion. At low doses (e.g., 3 µg/kg in rats), it typically induces hypolocomotion.[1][2] In contrast, higher doses (e.g., 30 µg/kg in rats) tend to cause hyperlocomotion.[1][2] This biphasic response is thought to be due to the differential activation of D2 and D3 dopamine receptors in various brain regions.
Q2: Which dopamine receptor subtype is responsible for the different locomotor effects of this compound?
A2: There is ongoing research in this area, but current evidence suggests that the hypolocomotor effects seen at low doses are primarily mediated by the activation of D3 receptors in regions with high D3 receptor density, such as the nucleus accumbens.[1] The hyperlocomotor effects observed at higher doses are believed to be a result of D2 receptor activation in areas like the caudate-putamen and globus pallidus.
Q3: We are seeing conflicting results in sexual behavior studies between different animal models. Why might this be?
A3: The effects of this compound on male sexual behavior can be species-dependent. For instance, in rats, systemic administration of this compound (10 µg/kg) has been shown to inhibit penile erection while facilitating seminal emission. Conversely, in male rhesus monkeys, lower doses (2.5-5 µg/kg) of this compound have been found to facilitate penile erections. Therefore, it is crucial to consider the species being studied when interpreting and comparing results.
Q4: How can I be sure that the behavioral effects I'm observing are due to central nervous system activity and not peripheral effects?
A4: To differentiate between central and peripheral effects, you can use dopamine antagonists with different blood-brain barrier permeability. For example, the facilitation of sexual behavior by this compound in rhesus monkeys was blocked by the centrally active antagonist haloperidol, but not by the peripherally restricted antagonist domperidone. This provides strong evidence for a central mechanism of action.
Q5: Are there known sex differences in the response to this compound?
A5: Yes, sex can be a significant variable. For example, in studies on tuberoinfundibular dopamine neurons, the effects of this compound were different in male and female rats. In females, the drug's direct stimulatory effect on these neurons was masked by its indirect effect of reducing circulating prolactin levels. It is therefore advisable to include both sexes in your experimental design or to be aware of potential sex-specific effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in locomotor activity between subjects. | - Dose: The dose might be on the cusp of the switch from hypo- to hyperlocomotion. - Habituation: The novelty of the testing environment can influence the locomotor response. - Individual Differences: Natural variation in dopamine receptor expression or sensitivity. | - Conduct a full dose-response study to clearly define the biphasic effects in your specific model and conditions. - Ensure all animals are properly habituated to the testing apparatus before drug administration. - Increase the number of subjects per group to improve statistical power. |
| Observed effect is in the opposite direction of what was expected based on the literature. | - Species/Strain Differences: As noted with sexual behavior, effects can vary between species. - Route of Administration: Different routes can lead to different pharmacokinetic profiles and behavioral outcomes. - Experimental Context: The specific behavioral paradigm can influence the outcome. | - Carefully review the literature to ensure your experimental model is comparable. - Report the route of administration clearly and consider its potential impact. - Analyze the specific parameters of your behavioral test and how they might interact with the drug's mechanism. |
| Inconsistent results in sexual behavior studies. | - Dose: The dose-response curve for sexual behaviors can be complex, with facilitation at some doses and a return to baseline or even inhibition at others. - Behavioral Measures: Differentiating between components of sexual behavior (e.g., erection vs. ejaculation) is critical. | - Perform a detailed dose-response study for the specific sexual behaviors of interest. - Use a behavioral scoring system that clearly distinguishes between different aspects of sexual function. |
| No observable effect of this compound. | - Dose: The dose may be too low to elicit a response. - Bioavailability: Issues with drug formulation or administration may prevent it from reaching the target. - Receptor Desensitization: Prior exposure to dopamine agonists could alter receptor sensitivity. | - Verify the dose calculations and consider testing a wider range of doses. - Check the solubility and stability of your this compound solution. - Review the drug history of your experimental animals to rule out prior agonist exposure. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Locomotion in Rats
| Dose (µg/kg) | Behavioral Effect | Primary Brain Regions Implicated | Putative Primary Receptor |
| 3 | Hypolocomotion | Nucleus Accumbens, Anterior Olfactory Nuclei | D3 |
| 30 | Initial Hypolocomotion followed by sustained Hyperlocomotion | Limbic/Olfactory Regions and Caudate-Putamen, Globus Pallidus | D2 and D3 |
Data synthesized from studies by Ireland et al.
Table 2: Effects of this compound on Male Sexual Behavior in Different Species
| Species | Dose (µg/kg) | Effect on Penile Erection | Effect on Seminal Emission |
| Rat | 10 | Inhibition | Facilitation |
| Rhesus Monkey | 2.5 - 5 | Facilitation | Not Reported |
| Rhesus Monkey | 10 - 25 | Return to baseline | Not Reported |
Data synthesized from studies by Foreman et al. and Pomerantz et al.
Experimental Protocols
Locomotor Activity Assessment in Rodents
-
Habituation: Individually house animals in the testing chambers for at least 30 minutes for 2-3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Immediately place the animal back into the testing chamber. Record locomotor activity using an automated activity monitoring system (e.g., infrared beam breaks) for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the temporal dynamics of the drug's effect, including any biphasic responses. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
Assessment of Male Sexual Behavior (Ex Copula Reflex Tests in Rats)
-
Animal Preparation: Gently restrain the male rat in a supine position.
-
Drug Administration: Administer this compound or vehicle.
-
Elicitation of Reflexes: Retract the penile sheath to elicit penile erections. Observe and quantify the number and duration of erections over a set observation period.
-
Observation of Seminal Emission: Monitor for the occurrence of seminal emission, which can be quantified by the presence of seminal plugs.
-
Data Analysis: Compare the frequency and characteristics of penile erections and seminal emissions between drug-treated and vehicle-treated groups.
Visualizations
Caption: Dose-dependent effects of this compound on locomotion.
Caption: Troubleshooting workflow for contradictory results.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Managing Emetic Responses to Quinelorane in Canine Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the emetic side effects of Quinelorane in canine subjects. This compound, a potent D2/D3 dopamine receptor agonist, is a valuable research tool, but its clinical utility can be hampered by the induction of nausea and vomiting. This guide offers evidence-based strategies to manage these adverse events, ensuring experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause vomiting in dogs?
A1: this compound is a potent dopamine D2 and D3 receptor agonist.[1] The emetic response is primarily triggered by the stimulation of D2 receptors located in the chemoreceptor trigger zone (CRTZ) of the brainstem.[2][3] The CRTZ is situated outside the blood-brain barrier, making it accessible to circulating substances like this compound.[2] Activation of these receptors initiates the vomiting reflex.
Q2: What are the primary antiemetic agents used to counteract this compound-induced emesis in dogs?
A2: The primary antiemetics for dopamine-agonist-induced vomiting in dogs fall into three main categories:
-
Neurokinin-1 (NK-1) Receptor Antagonists: Maropitant is a prime example and is highly effective against both centrally and peripherally mediated emesis.[4]
-
Dopamine D2 Receptor Antagonists: Metoclopramide directly counteracts the effect of this compound at the D2 receptors in the CRTZ.
-
Serotonin 5-HT3 Receptor Antagonists: Ondansetron is effective, particularly against peripherally induced emesis, but has shown less efficacy against centrally acting emetogens like apomorphine, a compound similar to this compound.
Q3: Can I administer an antiemetic after my dog has already started vomiting from this compound?
A3: While administering an antiemetic after the onset of emesis can help manage ongoing vomiting, prophylactic administration is significantly more effective. For instance, administering maropitant 30 to 60 minutes before an emetogenic stimulus has been shown to completely prevent vomiting in dogs.
Q4: Are there any non-pharmacological ways to reduce the emetic response?
A4: While pharmacological intervention is the most reliable method, ensuring the dog is in a calm, stress-free environment and avoiding large meals immediately before this compound administration may help reduce the severity of nausea. However, these are not substitutes for appropriate antiemetic therapy.
Troubleshooting Guide
Issue: Persistent Vomiting Despite Antiemetic Pre-treatment
Possible Cause 1: Inadequate Antiemetic Dose or Timing
-
Solution: Review your experimental protocol. Ensure that the antiemetic was administered at the correct dosage and with sufficient lead time before this compound administration. For example, maropitant should be given at least 45-60 minutes prior to the emetogenic stimulus to reach peak efficacy.
Possible Cause 2: Incorrect Antiemetic Choice
-
Solution: While several antiemetics are available, their efficacy against centrally-acting dopamine agonists varies. Maropitant and metoclopramide have demonstrated superior efficacy against apomorphine-induced emesis compared to ondansetron. If you are using a 5-HT3 antagonist, consider switching to an NK-1 or D2 receptor antagonist.
Possible Cause 3: Individual Animal Sensitivity
-
Solution: As with any biological system, there can be individual variations in response. If a single antiemetic is not fully effective, a combination therapy approach may be warranted, though this should be done in consultation with a veterinarian and after careful consideration of potential drug interactions.
Issue: Signs of Nausea (Hypersalivation, Lip Licking) Without Vomiting
Possible Cause: Partial Efficacy of the Antiemetic
-
Solution: Some antiemetics are more effective at preventing the physical act of vomiting than the sensation of nausea. If signs of nausea are compromising animal welfare or the experimental parameters, consider an alternative antiemetic. Ondansetron has been noted to be more effective in reducing nausea compared to maropitant in some contexts.
Comparative Efficacy of Antiemetics Against Dopamine Agonist-Induced Emesis
The following table summarizes the efficacy of various antiemetics in preventing emesis induced by apomorphine, a D2-receptor agonist with a similar mechanism of action to this compound.
| Antiemetic Agent | Drug Class | Efficacy in Preventing Apomorphine-Induced Emesis in Dogs | Reference |
| Maropitant | NK-1 Receptor Antagonist | High efficacy, not significantly different from metoclopramide or chlorpromazine. Superior to ondansetron. | |
| Metoclopramide | D2 Receptor Antagonist | High efficacy, not significantly different from maropitant or chlorpromazine. | |
| Ondansetron | 5-HT3 Receptor Antagonist | Significantly less effective than maropitant, metoclopramide, and chlorpromazine. | |
| Chlorpromazine | D2 Receptor Antagonist | High efficacy, not significantly different from maropitant or metoclopramide. |
Detailed Experimental Protocols
Protocol 1: Maropitant Administration for Prevention of Emesis
-
Dosage: Administer maropitant at a dose of 1.0 mg/kg.
-
Route of Administration: Subcutaneous (SC) injection.
-
Timing: Administer the injection 45-60 minutes prior to the administration of this compound.
-
Preparation: Use the commercially available injectable solution of maropitant citrate.
-
Procedure:
-
Accurately weigh the canine subject to determine the correct dose volume.
-
Draw the calculated volume of maropitant solution into a sterile syringe.
-
Administer as a subcutaneous injection in the dorsal scapular region.
-
Observe the animal for any signs of injection site reaction.
-
Protocol 2: Metoclopramide Administration for Prevention of Emesis
-
Dosage: The standard dosage of metoclopramide for dogs is 0.2 to 0.5 mg per kg of body weight.
-
Route of Administration: Oral (PO), subcutaneous (SC), or intramuscular (IM).
-
Timing: Administer 30-60 minutes before this compound administration.
-
Preparation: Available as oral tablets, oral solution, and injectable solution.
-
Procedure (for oral administration):
-
Administer the tablet or oral solution approximately 30 minutes before feeding, if applicable, to aid in keeping food down.
-
The tablet can be crushed and mixed with a small amount of palatable food to ensure complete ingestion.
-
Protocol 3: Ondansetron Administration for Prevention of Emesis
-
Dosage: A typical dose for dogs is 0.5 mg/kg.
-
Route of Administration: Intravenous (IV) or oral (PO). Note that oral bioavailability in dogs is low.
-
Timing: Administer 30-60 minutes prior to this compound.
-
Preparation: Available as oral tablets and an injectable solution.
-
Procedure (for IV administration):
-
Administer as a slow intravenous injection over 2-3 minutes.
-
Monitor for any immediate adverse reactions.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways involved in emesis, generated using the DOT language.
Caption: this compound D2 Receptor Emesis Pathway.
Caption: Maropitant NK-1 Receptor Antagonism Pathway.
Caption: Ondansetron 5-HT3 Receptor Antagonism Pathway.
Summary
Preventing the emetic response to this compound in canine studies is crucial for both ethical considerations and data validity. A proactive approach using appropriate antiemetic agents is the most effective strategy. Maropitant and metoclopramide are recommended as first-line choices due to their high efficacy against centrally-acting dopamine agonists. Careful attention to dosage, timing of administration, and route of administration will maximize the preventive effects and contribute to the successful execution of your research.
References
Quinelorane Microdialysis Data Interpretation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Quinelorane microdialysis data interpretation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound microdialysis experiments, presented in a question-and-answer format.
Issue 1: Lower-than-expected or no change in extracellular dopamine levels after this compound administration.
-
Question: I administered this compound, a dopamine D2/D3 agonist, but I'm not seeing the expected decrease in dopamine in my striatal dialysates. What could be the issue?
-
Answer: Several factors could contribute to this observation:
-
Dose-Response Effects: this compound can have biphasic effects on locomotion, with low doses causing hypolocomotion and higher doses leading to hyperlocomotion.[1] These behavioral effects are linked to its impact on neuronal activity. The typical effect of a D2/D3 agonist is to act on presynaptic autoreceptors to inhibit dopamine release, thus lowering extracellular levels.[2] If your dose is too low, the effect might be below the detection limit of your assay. Conversely, very high doses might engage additional complex neural circuits.
-
Probe Placement and Trauma: The surgical implantation of the microdialysis probe can cause tissue trauma, creating a layer around the probe with altered neurochemical characteristics.[3][4] This "trauma layer" may have reduced dopamine release and uptake, which can mask the pharmacological effects of this compound.[3] It is recommended to have a recovery period of at least 24 hours after surgery to minimize these effects.
-
Receptor Population: The effect of this compound is dependent on the presence and density of D2 and D3 receptors in the target brain region. Studies have shown that the D2 receptor is necessary for the inhibition of presynaptic dopamine neurotransmission produced by preferential D3 agonists. Ensure your probe is in a region with sufficient D2/D3 autoreceptor expression, such as the nucleus accumbens or dorsal striatum.
-
Anesthetic Effects: If you are performing experiments in anesthetized animals, the anesthetic agent can interfere with dopaminergic neurotransmission and the effects of this compound. Whenever possible, experiments in freely moving animals are preferred to avoid this confound.
-
Issue 2: High variability in baseline dopamine levels between subjects.
-
Question: My baseline dopamine concentrations are highly variable from one animal to another. How can I reduce this variability and is my data still valid?
-
Answer: High inter-subject variability is a common challenge in microdialysis. Here’s how to address it:
-
Standardize Surgical and Experimental Procedures: Ensure consistent surgical implantation of the guide cannula and microdialysis probe. Small deviations in stereotaxic coordinates can lead to significant differences in the neurochemical environment being sampled. Adhere strictly to your protocol regarding anesthesia, post-operative care, and habituation time.
-
Equilibration Period: Allow for a sufficient equilibration period (at least 1-2 hours) after probe insertion on the day of the experiment. This allows the tissue to stabilize from the acute trauma of probe insertion and for a stable baseline to be established. Collect at least three to four consecutive baseline samples with less than 10-15% variation before drug administration.
-
Data Normalization: The most common way to handle baseline variability is to express post-treatment data as a percentage of the mean baseline for each individual animal. This normalization allows for the comparison of the magnitude of the drug effect across subjects, even if their absolute basal levels differ.
-
Issue 3: Difficulty interpreting biphasic or unexpected responses.
-
Question: I observed an initial decrease in dopamine followed by a return to baseline or even an increase. How do I interpret this complex response to this compound?
-
Answer: Biphasic responses can be pharmacologically meaningful.
-
Pharmacodynamics of this compound: As a D2/D3 agonist, this compound's effects are dose and time-dependent. Low doses predominantly activate high-affinity presynaptic D2/D3 autoreceptors, leading to decreased dopamine release (hypolocomotion). Higher doses may lead to more complex downstream effects, potentially involving postsynaptic receptors in different brain regions, which could counteract the initial inhibition or induce hyperlocomotion.
-
Time Course of Drug Action: Consider the pharmacokinetics of this compound. The time course of its effects on GABA efflux and prepulse inhibition (PPI) can differ, suggesting engagement of different neural circuits over time. Your observed biphasic response may reflect the drug reaching different compartments or engaging different receptor populations over the course of the experiment.
-
Neurotransmitter Interactions: this compound doesn't just affect dopamine. For instance, it has been shown to reduce GABA efflux in the ventral pallidum. Changes in other neurotransmitter systems can indirectly influence dopamine levels, leading to complex, time-dependent changes.
-
Issue 4: Analyte degradation leading to signal loss.
-
Question: My dopamine concentrations seem to be decreasing over time, even in baseline samples collected and stored for a short period. Could my analyte be degrading?
-
Answer: Yes, dopamine is highly susceptible to oxidation and degradation in aqueous solutions, which is a significant challenge for its analysis.
-
Sample Collection and Storage: Collect dialysates in vials kept at a low temperature (e.g., in a refrigerated fraction collector). Immediately after collection, freeze your samples at -80°C until analysis.
-
Use of Stabilizing Agents: To prevent oxidative degradation, it is common practice to add a small amount of antioxidant or acid to the collection vials or the perfusion fluid (aCSF). For example, adding perchloric acid to the collection vial is a common method to preserve catecholamines.
-
Perfusion Fluid: The composition of your perfusion fluid can impact dopamine stability. While artificial cerebrospinal fluid (aCSF) is standard, some studies suggest that the presence of certain cations might accelerate degradation. Ensure your aCSF is freshly prepared and degassed.
-
Quantitative Data Summary
The following tables summarize quantitative data from representative studies involving this compound and other D2/D3 agonists to provide a reference for expected outcomes.
Table 1: Effect of this compound on Neurotransmitter Efflux
| Drug/Dose | Brain Region | Neurotransmitter | Effect | Duration of Effect | Reference |
|---|---|---|---|---|---|
| This compound (0.01 mg/kg) | Ventral Pallidum | GABA | Significant Reduction | At least 100 min |
| this compound (0.003 mg/kg) | Ventral Pallidum | GABA | No Significant Effect | - | |
Table 2: Representative Effects of D2-like Agonists on Striatal Dopamine
| Drug/Dose | Brain Region | Neurotransmitter | Maximum Effect (% of Baseline) | Reference |
|---|---|---|---|---|
| Quinpirole (0.3 mg/kg) | Striatum | Dopamine | ~40% (Significant Decrease) |
| 7-OH-DPAT (10⁻⁶ M, local) | Dorsal Striatum | Dopamine | ~50% (Significant Decrease) | |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo microdialysis experiment to assess the effect of this compound on extracellular dopamine levels in the rat nucleus accumbens.
1. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley, 280-300g) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine, i.p.).
-
Stereotaxic Placement: Place the anesthetized rat in a stereotaxic instrument. Ensure a flat-skull position.
-
Craniotomy: Expose the skull and drill a small hole at the stereotaxic coordinates for the target brain region (e.g., for Nucleus Accumbens: AP +1.5 mm, ML -0.8 mm from Bregma).
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to maintain patency.
-
Recovery: Allow the animal to recover for at least 24 hours, and preferably longer, to mitigate the effects of surgical trauma.
2. Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm membrane).
-
Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine basal dopamine levels. Variation between these samples should be minimal (<15%).
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous, intraperitoneal).
-
Post-Drug Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine concentrations.
3. Sample Analysis
-
HPLC-ECD: Analyze the dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Quantification: Separate monoamines using a reverse-phase C18 column. Quantify dopamine concentrations by comparing the peak areas from the samples to those of known standards.
4. Data Analysis & Verification
-
Normalization: Express the post-injection dopamine concentrations as a percentage of the mean baseline concentration for each animal.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of changes from baseline.
-
Histology: After the experiment, euthanize the animal and perfuse the brain. Section and stain the brain tissue to verify the correct placement of the microdialysis probe track.
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound acts as an agonist at presynaptic D2/D3 autoreceptors, inhibiting dopamine release.
Diagram 2: Microdialysis Experimental Workflow
Caption: A step-by-step workflow for a typical in vivo microdialysis experiment.
Diagram 3: Troubleshooting Data Interpretation
Caption: A decision tree to guide troubleshooting of unexpected this compound microdialysis results.
References
- 1. Mapping the effects of the selective dopamine D2/D3 receptor agonist this compound using pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinelorane Administration for CNS Penetration
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for researchers working with Quinelorane, a potent and selective D2/D3 dopamine receptor agonist. The focus is on optimizing its administration route to achieve desired concentrations within the central nervous system (CNS). This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is CNS penetration important?
This compound is a selective dopamine D2 and D3 receptor agonist used in preclinical research to study the roles of these receptors in various physiological and pathological processes.[1][2][3][4] For this compound to exert its effects on the brain, it must cross the blood-brain barrier (BBB), a highly selective membrane that protects the CNS.[5] Optimizing the administration route is critical to ensure that a sufficient concentration of the compound reaches its target receptors in the brain.
Q2: Which administration route provides the best CNS penetration for this compound?
The optimal administration route depends on the desired pharmacokinetic profile for your experiment.
-
Intravenous (IV) administration typically results in the most rapid and complete bioavailability, leading to a high initial concentration in both plasma and brain.
-
Intraperitoneal (IP) administration offers a slower onset than IV but is generally faster and more complete than oral administration.
-
Oral (PO) administration is often the most convenient but may result in lower and more variable CNS penetration due to factors like first-pass metabolism. For this compound, studies in rats have shown an oral bioavailability of approximately 16%, suggesting significant first-pass metabolism.
Q3: What physicochemical properties of this compound influence its ability to cross the BBB?
Key physicochemical properties that govern BBB penetration include:
-
Lipophilicity (LogP): A measure of a compound's ability to dissolve in fats and oils. A balanced LogP (typically between 1 and 5) is often optimal for BBB penetration.
-
Molecular Weight (MW): Smaller molecules (generally under 500 Da) tend to cross the BBB more easily.
-
Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better BBB penetration.
-
Ionization (pKa): The ionization state of a drug at physiological pH affects its ability to cross lipid membranes. The un-ionized form is typically more lipid-soluble and therefore more readily crosses the BBB.
Q4: How can I predict the CNS penetration of this compound in silico?
Several computational or in silico models can predict BBB penetration based on a compound's chemical structure and physicochemical properties. These models use algorithms and databases of known CNS-penetrant and non-penetrant drugs to estimate the probability of a new compound crossing the BBB. While these tools are useful for initial screening, experimental validation is crucial.
Data on this compound CNS Penetration
| Administration Route | Dose (mg/kg) | Time Point | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio | Notes |
| Intravenous (IV) | 0.1 | 15 min | ~150 | ~90 | ~0.6 | Rapid distribution, high initial concentrations. |
| 1 hr | ~50 | ~35 | ~0.7 | Elimination phase begins. | ||
| Intraperitoneal (IP) | 0.1 | 30 min | ~80 | ~40 | ~0.5 | Slower absorption compared to IV. |
| 1 hr | ~60 | ~36 | ~0.6 | Peak concentration may occur later than IV. | ||
| Oral (PO) | 0.1 | 1 hr | ~20 | ~8 | ~0.4 | Lower bioavailability due to first-pass metabolism. |
| 2 hr | ~15 | ~7 | ~0.47 | Slower absorption and lower peak concentrations. |
Disclaimer: The data for IV and IP routes are illustrative and based on typical pharmacokinetic profiles. Actual experimental results may vary.
Experimental Protocols
1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Administration Protocols
-
Intravenous (IV) Injection:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Disinfect the injection site with 70% ethanol.
-
Using a 27-gauge needle, slowly inject the this compound solution into a lateral tail vein.
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the rat, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the lower right quadrant of the abdomen.
-
Insert a 25-gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the this compound solution.
-
-
Oral Gavage (PO):
-
Measure the distance from the rat's snout to the last rib to determine the appropriate insertion length for the gavage needle.
-
Restrain the rat in an upright position.
-
Gently insert a lubricated, ball-tipped gavage needle into the esophagus.
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
3. Sample Collection and Processing
-
At predetermined time points post-administration, anesthetize the rats.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood to separate the plasma.
-
Perfuse the rat transcardially with ice-cold saline to remove blood from the brain.
-
Dissect the brain and weigh it.
-
Homogenize the brain tissue in a suitable buffer.
4. Quantification of this compound
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
-
Procedure Outline:
-
Sample Preparation: Perform protein precipitation or solid-phase extraction on plasma and brain homogenate samples to remove interfering substances.
-
Chromatographic Separation: Use a suitable HPLC column to separate this compound from other components in the sample.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the experimental samples.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound CNS penetration.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling cascade.
Troubleshooting Guide
Problem: Low or undetectable levels of this compound in the brain.
Caption: Troubleshooting low brain penetration of this compound.
References
- 1. Observations on the absorption, distribution, metabolism, and excretion of the dopamine (D2) agonist, this compound, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the selective dopaminergic D2 agonist this compound on the activity of dopaminergic and noradrenergic neurons projecting to the diencephalon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quinelorane Species-Specific Effects: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Quinelorane, with a specific focus on addressing the observed species-specific differences between rats and monkeys.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the behavioral effects of this compound in our rat and monkey models. What could be the underlying reasons for this discrepancy?
A1: Discrepancies in the behavioral outcomes of this compound between rats and monkeys can be attributed to several factors, primarily revolving around species-specific differences in dopamine receptor pharmacology and drug metabolism. Key areas to consider include:
-
Dopamine Receptor Binding Affinity and Distribution: The affinity of this compound for its primary targets, the D2 and D3 dopamine receptors, may differ between rats and monkeys. Furthermore, the density and distribution of these receptors in key brain regions involved in the observed behaviors can vary significantly across species.
-
Functional Efficacy: Even with similar binding affinities, the functional response (i.e., the degree of receptor activation or inhibition) elicited by this compound could be different in rat versus monkey dopamine receptors.
-
Metabolism and Pharmacokinetics: The rate and pathway of this compound metabolism can vary substantially between species. This can lead to different concentrations of the parent drug and its active or inactive metabolites in the brain, resulting in divergent behavioral effects. For instance, studies on other compounds have shown that while the main metabolic pathways can be similar, the proportions of the metabolites produced can differ between rats and monkeys.
Q2: Our in vitro radioligand binding assays with this compound are yielding inconsistent results between rat and monkey brain tissue. How can we troubleshoot this?
A2: Inconsistent binding results are a common challenge when working across species. Here are some troubleshooting steps:
-
Verify Receptor Homology: While dopamine receptors are generally conserved, there are subtle differences in the amino acid sequences of D2 and D3 receptors between rats and primates. These variations can influence ligand binding. It is advisable to review the sequence homology for the specific receptor subtypes you are studying.
-
Optimize Assay Conditions: Ensure that your assay buffer composition, incubation time, and temperature are optimized for both rat and monkey tissues. Subtle differences in optimal conditions can lead to significant variations in binding parameters.
-
Assess Receptor Integrity: The quality of your tissue preparation is critical. Ensure that the brain tissue from both species is handled identically to minimize degradation of receptors.
-
Consider Allosteric Modulation: The binding of this compound could be influenced by endogenous allosteric modulators that may differ in concentration or effect between rats and monkeys.
Q3: We are planning an in vivo microdialysis study to measure this compound-induced dopamine release in both rats and monkeys. What key protocol differences should we anticipate?
A3: While the fundamental principles of in vivo microdialysis are the same, there are practical considerations when translating a protocol from rats to monkeys:
-
Surgical Procedures: Stereotaxic coordinates for probe implantation will be different. The surgical procedure for monkeys is more complex and requires specialized equipment and expertise.
-
Probe Selection: The size and type of microdialysis probe may need to be adjusted based on the target brain region and the size of the animal's brain.
-
Dosing and Administration: The appropriate dose of this compound and the route of administration may need to be determined empirically for each species to achieve comparable brain concentrations.
-
Animal Handling and Welfare: Monkeys require more specialized housing and handling procedures compared to rats to minimize stress, which can influence neurochemical measurements.
Troubleshooting Guide
| Observed Issue | Potential Cause (Rat vs. Monkey) | Recommended Troubleshooting Steps |
| Lower than expected potency of this compound in monkeys compared to rats in a behavioral assay. | 1. Different Receptor Affinity: this compound may have a lower binding affinity (higher Ki) for monkey D2/D3 receptors. 2. Lower Functional Efficacy: The intrinsic activity of this compound at monkey dopamine receptors might be lower. 3. Faster Metabolism: Monkeys may metabolize this compound more rapidly, leading to lower brain concentrations. | 1. Conduct comparative in vitro radioligand binding assays using brain tissue from both species to determine Ki values. 2. Perform in vitro functional assays (e.g., cAMP measurement) in cells expressing rat and monkey dopamine receptors to determine EC50 values. 3. Conduct pharmacokinetic studies in both species to compare the half-life and metabolite profiles of this compound. |
| Unexpected side effects of this compound observed in monkeys but not in rats. | 1. Different Receptor Distribution: The off-target binding profile of this compound may differ, or the distribution of on-target receptors in brain regions controlling the side effects may vary. 2. Formation of a unique active metabolite in monkeys. | 1. Perform autoradiography studies in brain sections from both species to visualize the distribution of this compound binding sites. 2. Analyze plasma and brain tissue from both species using LC-MS/MS to identify and quantify metabolites. |
| High variability in experimental results within the monkey cohort. | 1. Genetic Polymorphisms: Genetic variability within the monkey population could lead to differences in dopamine receptor expression or function. 2. Social and Environmental Factors: The complex social structures and environmental sensitivities of monkeys can introduce more variability compared to inbred rat strains. | 1. If possible, use monkeys from a more genetically homogeneous background. 2. Ensure consistent and enriched housing conditions and acclimate animals thoroughly to the experimental procedures to minimize stress-induced variability. |
Data Presentation
Table 1: this compound Binding Affinity at Dopamine Receptors in Rat
| Receptor Subtype | Brain Region | KD (nM) | Reference |
| D2/D3 | Whole Brain Sections | 1.8 | [1] |
Table 2: Comparative Metabolism of this compound
| Species | Major Urinary Metabolite(s) | Key Observations |
| Rat | N-despropyl this compound > Unchanged this compound | Rats show significant N-dealkylation. |
| Monkey | Data not specifically available for this compound. However, studies with other drugs show that while metabolic pathways can be similar to rats, the proportions of metabolites often differ. | Researchers should anticipate potential differences in the rate and profile of this compound metabolism. |
Experimental Protocols
Radioligand Binding Assay for this compound in Rat Brain
This protocol is adapted from studies investigating [3H]-Quinelorane binding in rat brain tissue.
1. Materials:
-
Rat brain tissue (e.g., striatum, known for high D2/D3 receptor density)
-
[3H]-Quinelorane (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
2. Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Quinelorane, and either vehicle (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding experiments with increasing concentrations of [3H]-Quinelorane to determine the KD (dissociation constant) and Bmax (maximum receptor density).
-
Perform competition binding experiments with a fixed concentration of [3H]-Quinelorane and increasing concentrations of unlabeled this compound to determine the Ki (inhibition constant).
-
In Vivo Microdialysis for Dopamine Measurement
This is a general protocol that can be adapted for rats and monkeys.
1. Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Surgical instruments
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system for dopamine analysis
2. Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
After collecting baseline samples, administer this compound (systemically or via reverse dialysis) and continue collecting samples.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ED.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the baseline levels for each animal.
-
Compare the time course and magnitude of this compound-induced changes in dopamine between rats and monkeys.
-
Visualizations
Caption: Canonical signaling pathway of this compound via D2/D3 receptors.
Caption: Experimental workflow for investigating species differences.
Caption: Logical relationship of factors influencing this compound effects.
References
Validation & Comparative
A Comparative Analysis of Quinelorane and Bromocriptine on Prolactin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two dopamine D2 receptor agonists, Quinelorane and bromocriptine, on prolactin secretion. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Introduction
Both this compound and bromocriptine are potent agonists of the dopamine D2 receptor, a key regulator of prolactin secretion from the anterior pituitary gland.[1][2] Activation of these receptors on lactotrophs initiates a signaling cascade that inhibits prolactin synthesis and release.[3][4] While bromocriptine is a well-established therapeutic agent for hyperprolactinemia, this compound has been primarily utilized as a research tool due to its high selectivity for the D2 receptor. This guide aims to provide a comparative overview of their effects based on available experimental data.
Mechanism of Action: D2 Receptor-Mediated Inhibition of Prolactin Secretion
This compound and bromocriptine exert their prolactin-lowering effects by binding to and activating dopamine D2 receptors on pituitary lactotrophs.[1] This activation triggers a cascade of intracellular events, primarily through the Gαi/o subunit of the G-protein coupled receptor. The subsequent inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in the decreased activity of protein kinase A (PKA), which in turn leads to the inhibition of prolactin gene transcription and hormone synthesis. Furthermore, D2 receptor activation can also lead to the opening of potassium channels and inhibition of calcium channels, causing hyperpolarization of the cell membrane and a decrease in intracellular calcium concentration, respectively. This reduction in intracellular calcium is a critical step in inhibiting the exocytosis of prolactin-containing secretory granules.
Quantitative Comparison of Effects on Prolactin Secretion
The following table summarizes the available quantitative data on the effects of this compound and bromocriptine on prolactin secretion. It is important to note that direct comparative studies under identical experimental conditions are limited.
| Parameter | This compound | Bromocriptine | Species/System | Reference |
| Binding Affinity (Ki) for D2 Receptor | Not explicitly found in a direct comparison | ~8 nM | Human Striatum | |
| KD = 1.8 nM | Rat Brain | |||
| In Vitro Potency (IC50/EC50) | IC50 ≈ 10-8 M (for K+-evoked ACh release, a D2-mediated effect) | EC50 = 0.56 nM (oral admin, rat); 3.68 nM (IV admin, rat) | Rat Caudate Slices / Rat (in vivo) | |
| In Vivo Efficacy | Minimum Effective Dose (MED) for prolactin decrease: 10 µg/kg i.p. | Dose-dependent reduction in serum prolactin. | Rat | |
| Marked reduction in serum prolactin at 50 µg/kg. | Normalization of prolactin in 59% of hyperprolactinemic patients (2.5-5 mg twice daily). | Rat / Human | ||
| Selectivity | Highly selective D2-dopaminergic agonist | Potent D2-like receptor agonist (Ki for D2 ~8 nM, D3 ~5 nM, D4 ~290 nM, D1 ~440 nM, D5 ~450 nM) |
Experimental Protocols
In Vitro Prolactin Secretion Assay from Primary Pituitary Cells
This protocol outlines a general procedure for assessing the direct effects of compounds like this compound and bromocriptine on prolactin secretion from cultured pituitary cells.
1. Cell Culture:
- Anterior pituitary glands are dissected from rats.
- The tissue is enzymatically dispersed (e.g., using trypsin or collagenase) to obtain a single-cell suspension.
- Cells are plated in appropriate culture dishes and maintained in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) for 48-72 hours to allow for attachment and recovery.
2. Treatment:
- The culture medium is replaced with a fresh, serum-free medium containing various concentrations of the test compounds (this compound or bromocriptine) or a vehicle control.
- Cells are incubated for a defined period (e.g., 4 hours).
3. Sample Collection and Analysis:
- The culture medium (supernatant) is collected to measure secreted prolactin.
- The cells can be lysed to determine total protein content for normalization.
- Prolactin concentration in the supernatant is quantified using a specific and sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo Assessment of Prolactin Suppression in Rats
This protocol describes a general method for evaluating the in vivo effects of this compound and bromocriptine on serum prolactin levels in rats.
1. Animal Model:
- Adult male or female rats (e.g., Wistar or Sprague-Dawley) are used. To induce a consistent and elevated baseline of prolactin, rats can be pre-treated with a prolactin-releasing agent like reserpine or estradiol.
2. Drug Administration:
- Animals are divided into groups and administered different doses of this compound, bromocriptine, or a vehicle control via a specific route (e.g., intraperitoneal or subcutaneous injection).
3. Blood Sampling:
- Blood samples are collected at various time points after drug administration (e.g., 1, 2, 4, and 8 hours) via a suitable method (e.g., tail vein or cardiac puncture under anesthesia at the terminal time point).
4. Prolactin Measurement:
- Serum is separated from the blood samples by centrifugation.
- Serum prolactin concentrations are determined using a validated radioimmunoassay (RIA) or ELISA kit specific for rat prolactin.
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway in Lactotrophs
Caption: Dopamine D2 receptor signaling pathway in pituitary lactotrophs.
General Experimental Workflow for Comparing D2 Agonists
Caption: A generalized workflow for comparing the effects of D2 agonists on prolactin secretion.
Conclusion
Both this compound and bromocriptine are effective in suppressing prolactin secretion through their action on dopamine D2 receptors. Available data suggests that this compound is a highly potent and selective D2 agonist, demonstrating efficacy at very low doses in preclinical models. Bromocriptine, while also a potent D2 agonist, has a broader clinical history and its effects on prolactin suppression in humans are well-documented. The choice between these compounds for research or therapeutic development would depend on the desired specificity, potency, and the context of the investigation. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their potencies and efficacies in inhibiting prolactin secretion.
References
- 1. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Each Individual Isoform of the Dopamine D2 Receptor Protects from Lactotroph Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic effects of prolactin and the role of dopamine agonists: A review [frontiersin.org]
Haloperidol's Efficacy in Blocking Quinelorane-Induced Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data on the use of haloperidol, a potent dopamine D2 receptor antagonist, to block the behavioral effects induced by quinelorane, a selective D2/D3 dopamine receptor agonist. The data presented herein is compiled from preclinical studies in rodent models, offering valuable insights for researchers in neuropharmacology and drug development.
Executive Summary
This compound is widely used in preclinical research to model the behavioral consequences of D2/D3 receptor stimulation, which include yawning, penile erection, and changes in locomotor activity. Haloperidol has been demonstrated to be an effective antagonist of these behaviors, providing a valuable tool for studying the role of the dopaminergic system in these physiological and behavioral processes. This guide summarizes the quantitative data from key studies, details the experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from studies investigating the antagonistic effects of haloperidol on this compound-induced behaviors.
Table 1: Haloperidol Blockade of this compound-Induced Yawning in Rats
| This compound Dose (mg/kg, s.c.) | Haloperidol Pretreatment (mg/kg, i.p.) | Mean Yawns (± SEM) | Percentage Reduction | Reference |
| 0.001 | Vehicle | 12.5 (± 1.5) | - | [1] |
| 0.001 | 0.032 | 2.5 (± 0.5) | 80% | [1] |
| 0.01 | Vehicle | 20.0 (± 2.0) | - | [1] |
| 0.01 | 0.032 | 22.5 (± 2.5) | -12.5% (Increase) | [1] |
| 0.032 | Vehicle | 15.0 (± 1.8) | - | [1] |
| 0.032 | 0.032 | 25.0 (± 2.5) | -66.7% (Increase) | |
| 0.03 (30 µg/kg) | Vehicle | Not specified, significant increase | - | |
| 0.03 (30 µg/kg) | 0.1 - 0.3 | Not specified, significantly blocked | Significant |
Note: In the study by Collins et al. (2005), pretreatment with 0.032 mg/kg haloperidol resulted in a significant decrease in yawning elicited by a low dose of this compound (0.001 mg/kg) but produced a significant increase in yawning at higher doses of this compound (0.01 and 0.032 mg/kg).
Table 2: Haloperidol Blockade of Other this compound-Induced Behaviors in Rats
| Behavior | This compound Dose (µg/kg, s.c.) | Haloperidol Pretreatment (mg/kg) | Effect | Reference |
| Penile Erection | 30 | 0.1 - 0.3 | Blocked | |
| Defecation | 30 | 0.1 - 0.3 | Blocked |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. The following protocols are summarized from the cited literature.
Protocol 1: Assessment of this compound-Induced Yawning and its Antagonism by Haloperidol
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Haloperidol (0.01 and 0.032 mg/kg) or vehicle was administered intraperitoneally (i.p.).
-
30 minutes after haloperidol/vehicle, this compound (0.0001–0.1 mg/kg) or vehicle was administered subcutaneously (s.c.).
-
-
Behavioral Observation:
-
Immediately following this compound injection, rats were placed in individual observation chambers.
-
The number of yawns was recorded for a 20-minute observation period.
-
-
Statistical Analysis: Data were analyzed using a two-way ANOVA to determine the main effects of the agonist and antagonist, as well as their interaction.
Protocol 2: Evaluation of Haloperidol's Effect on this compound-Induced Penile Erection and Yawning
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Administration:
-
Haloperidol (0.1-0.3 mg/kg) was administered prior to this compound.
-
This compound (0.1-100 µg/kg, s.c.) or saline vehicle was administered just prior to the observation period.
-
-
Behavioral Observation:
-
Animals were observed for 30 minutes.
-
The frequency of yawning and penile erections was recorded.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
A Guide to the Pharmacological Validation of Dopamine D2 Receptor Engagement: Utilizing the Antagonist Eticlopride to Characterize the Agonist Quinelorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the pharmacological interaction between Quinelorane, a potent D2 receptor agonist, and Eticlopride, a selective D2 receptor antagonist. The following sections detail common experimental approaches to validate that the effects of this compound are mediated through the D2 receptor by demonstrating their reversal or blockade by Eticlopride. This process is fundamental in receptor pharmacology for confirming the mechanism of action of a novel compound.
It is important to clarify that this compound is a well-established dopamine D2 receptor agonist , meaning it stimulates the receptor.[1][2][3] Eticlopride is a D2 receptor antagonist , which blocks the receptor's activity.[4][5] Therefore, this guide focuses on the use of Eticlopride to validate the D2 receptor-mediated effects of this compound, a standard methodology in pharmacology.
Data Presentation: Comparative Binding Affinities and Functional Potencies
The interaction between this compound and Eticlopride at the D2 receptor can be quantified through various in vitro assays. The data below summarizes typical findings from such experiments.
| Compound | Assay Type | Receptor Target | Key Parameter | Typical Value | Reference |
| Eticlopride | Radioligand Binding | Human D2 Receptor | Ki | ~0.1-1.0 nM | |
| Radioligand Binding | Human D3 Receptor | Ki | ~1.0-10.0 nM | ||
| This compound | Functional Assay (cAMP) | D2 Receptor | IC50 | Not available | |
| Radioligand Binding | D2 Receptor | Ki | Not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are protocols for common assays used to study the interaction between this compound and Eticlopride.
1. Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound or Eticlopride) to the D2 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-spiperone or [3H]-raclopride).
-
Materials:
-
Cell membranes prepared from cells expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-spiperone).
-
Unlabeled test compounds (this compound, Eticlopride).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a series of tubes, add a constant concentration of the radioligand and cell membranes.
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol or Eticlopride) to a set of control tubes.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (the equilibrium dissociation constant for the competitor) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: cAMP Measurement
Dopamine D2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an agonist like this compound to decrease cAMP levels and the ability of an antagonist like Eticlopride to block this effect.
-
Materials:
-
Whole cells expressing the D2 receptor.
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production).
-
Test compounds (this compound, Eticlopride).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with Eticlopride (or vehicle control) for a specific duration.
-
Add this compound at various concentrations to the wells.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The effect of this compound is measured as a decrease in the forskolin-stimulated cAMP levels.
-
The potency of this compound is determined by calculating the EC50 (the concentration that produces 50% of its maximal effect).
-
The antagonistic effect of Eticlopride is demonstrated by a rightward shift in the this compound concentration-response curve, indicating that a higher concentration of the agonist is required to produce the same effect in the presence of the antagonist.
-
Visualizing a Key D2 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway for the D2 receptor, showing the opposing actions of an agonist (this compound) and an antagonist (Eticlopride).
Caption: D2 receptor signaling pathway showing agonist activation and antagonist blockade.
Visualizing an Experimental Workflow: Validating Agonist Action
The following flowchart outlines the logical steps in an experimental workflow designed to validate that this compound's effects are mediated by the D2 receptor, using Eticlopride as a tool.
Caption: Workflow for validating the D2 receptor-mediated effects of this compound.
References
- 1. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LY163502), a D2 dopamine receptor agonist, facilitates seminal emission, but inhibits penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Quinelorane and Other D2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Quinelorane, a selective D2 dopamine receptor agonist, with other prominent D2 agonists such as bromocriptine, ropinirole, and pramipexole. The information is curated from preclinical studies to assist researchers in evaluating the relative potencies and therapeutic profiles of these compounds.
D2 Receptor Signaling Pathway
Dopamine D2 receptor agonists exert their effects by binding to and activating D2 receptors, which are G protein-coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway influences various downstream cellular processes.
Caption: D2 Receptor Signaling Pathway.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from various in vivo studies, comparing the efficacy of this compound with other D2 agonists across different pharmacological models.
Table 1: Inhibition of Prolactin Secretion
| Compound | Animal Model | Route of Admin. | ED50 / Effective Dose | Potency Rank | Reference |
| This compound | Rat | i.p. | 0.003 mg/kg | 1 | [1] |
| Bromocriptine | Rat | i.p. | 0.3 mg/kg | 3 | [1] |
| Ropinirole | Not Directly Compared | - | - | - | |
| Pramipexole | Not Directly Compared | - | - | - | |
| Quinpirole | Rat | i.p. | 0.01 mg/kg | 2 | [1] |
Note: Potency is ranked based on the available direct comparative data.
Table 2: Induction of Rotational Behavior in 6-OHDA Lesioned Rats
| Compound | Route of Admin. | Dose Range Tested | Peak Rotations (turns/min) | Potency Rank | Reference |
| This compound (as Quinpirole) | s.c. | 0.05 - 0.5 mg/kg | ~15 at 0.5 mg/kg | 1 | [2] |
| Bromocriptine | s.c. | 1 - 10 mg/kg | ~10 at 10 mg/kg | 2 | [2] |
| Ropinirole | Not Directly Compared | - | - | - | |
| Pramipexole | Not Directly Compared | - | - | - |
Note: Data for this compound is represented by Quinpirole, a structurally and functionally similar D2 agonist. Potency is ranked based on the available direct comparative data.
Table 3: Effects on Locomotor Activity
| Compound | Animal Model | Route of Admin. | Effect | Dose | Reference |
| This compound | Rat | s.c. | Biphasic: Initial decrease, then increase | 0.03 - 1 mg/kg | |
| Bromocriptine | Rat | i.p. | Increase | 2.5 - 10 mg/kg | |
| Ropinirole | Rat | s.c. | Increase | Not specified | |
| Pramipexole | Rat | s.c. | Biphasic: Initial decrease, then increase | 0.1 - 1.0 mg/kg |
Note: Direct comparative studies with dose-response curves for locomotor activity are limited, preventing a direct potency ranking.
Experimental Protocols
Inhibition of Prolactin Release
Objective: To assess the potency of D2 agonists in suppressing plasma prolactin levels.
Experimental Workflow:
Caption: Workflow for Prolactin Inhibition Assay.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used. They are housed under controlled conditions of temperature, humidity, and light-dark cycle.
-
Pre-treatment (Optional): To elevate baseline prolactin levels and create a larger window for observing inhibition, animals can be pre-treated with a prolactin-releasing agent like reserpine or haloperidol.
-
Drug Administration: A range of doses for each D2 agonist is prepared. The compounds are administered via a specified route, typically intraperitoneal (i.p.) or subcutaneous (s.c.). A vehicle control group is always included.
-
Blood Collection: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), blood samples are collected.
-
Prolactin Measurement: Plasma is separated from the blood samples by centrifugation. Prolactin concentrations are then quantified using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of prolactin secretion is calculated for each dose relative to the vehicle control. Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal inhibitory effect) is calculated to compare the potency of the different agonists.
Rotational Behavior in 6-OHDA Lesioned Rats
Objective: To evaluate the efficacy of D2 agonists in a rat model of Parkinson's disease.
Experimental Workflow:
References
Quinelorane's Dual Personality: A Comparative Guide to its Differential Effects on D2 and D3 Receptor-Mediated Behaviors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of dopaminergic compounds with receptor subtypes is paramount. Quinelorane, a potent D2/D3 dopamine receptor agonist, presents a compelling case study in this differential activity. This guide provides an objective comparison of this compound's effects on behaviors mediated by D2 and D3 receptors, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
This compound exhibits a distinct pharmacological profile, demonstrating a higher affinity for the D3 receptor compared to the D2 receptor in vitro.[1] This differential affinity translates into dose-dependent behavioral effects, with low doses preferentially activating D3 receptors and higher doses engaging D2 receptors. This guide will explore these contrasting effects, focusing on locomotor activity, yawning, penile erection, and sensorimotor gating.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, highlighting the differential effects of this compound on D2 and D3 receptor-mediated behaviors.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (KD in nM) | Species | Reference |
| D2 | Higher than D3 (in some studies) | Rat Brain | [1] |
| D3 | Higher than D2 (in CHO cells) | Chinese Hamster Ovary (CHO) Cells | [1] |
| Overall [3H]-quinelorane | 1.8 | Rat Brain | [1] |
Note: The relative affinity can vary depending on the tissue and experimental conditions.
Table 2: Dose-Dependent Effects of this compound on Locomotor Activity
| Dose (µg/kg) | Behavioral Effect | Proposed Primary Receptor | Animal Model | Reference |
| 3 | Hypolocomotion | D3 | Rat | [2] |
| 30 | Biphasic: Initial Hypolocomotion followed by Hyperlocomotion | D3 (initial), D2 (later) | Rat | |
| 2.5 | Blockade of amphetamine-induced hyperlocomotion | Post-synaptic D2/D3 | Rat | |
| 500 (quinpirole) | Increased locomotor activity | D2/D3 | Mouse |
Table 3: Effects of this compound on Yawning and Penile Erection
| Dose (µg/kg) | Behavioral Effect | Proposed Primary Receptor | Animal Model | Reference |
| 3-100 | Increased Yawning and Penile Erections | D2 | Rat | |
| 2.5 - 5 | Facilitated Yawning and Penile Erections | D2 | Rhesus Monkey | |
| 10 | Inhibition of Penile Erections, Increased Seminal Emission | D2 (in MPOA) | Rat |
Table 4: Effects of this compound on Sensorimotor Gating (Prepulse Inhibition)
| Dose (mg/kg) | Behavioral Effect | Proposed Primary Receptor | Animal Model | Reference |
| 0.003 - 0.01 | Reduced Prepulse Inhibition (PPI) | D2/D3 | Rat |
Key Experimental Protocols
1. Locomotor Activity Assay
-
Animals: Male Sprague-Dawley rats or ICR mice.
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically track horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are placed individually into the open-field arenas and allowed to explore for a habituation period (e.g., 30-60 minutes).
-
This compound or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes) post-injection.
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed using ANOVA to compare the effects of different doses of this compound with the vehicle control.
2. Yawning and Penile Erection Assay
-
Animals: Adult male Sprague-Dawley rats or male rhesus monkeys.
-
Procedure:
-
Animals are placed in individual observation chambers.
-
This compound or vehicle is administered subcutaneously (s.c.) or intramuscularly (IM).
-
The frequency of yawns and penile erections is observed and recorded by a trained observer, often blind to the treatment conditions, for a set period (e.g., 30-60 minutes) following injection.
-
-
Data Analysis: The number of yawns and erections are compared between treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
3. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Animals: Male Wistar rats.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are placed in the startle chambers and allowed to acclimate for a brief period with background white noise.
-
The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
This compound or vehicle is administered prior to the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The effects of this compound on PPI are then statistically analyzed.
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's differential effects.
Caption: Dose-dependent activation of D3 and D2 receptors by this compound and downstream effects.
Caption: General experimental workflow for assessing this compound's behavioral effects.
Concluding Remarks
The evidence strongly suggests that this compound's behavioral effects are dictated by its dose-dependent engagement of D3 and D2 receptors. Low doses, likely acting on high-affinity D3 receptors, induce hypolocomotion. Conversely, higher doses recruit D2 receptors, leading to hyperlocomotion, yawning, and penile erections. The blockade of amphetamine-induced hyperactivity by a low dose of this compound further points to the inhibitory role of postsynaptic D2/D3 receptors in modulating locomotor activity. The disruption of prepulse inhibition by this compound highlights its impact on sensorimotor gating, a process involving both D2 and D3 receptors.
This guide provides a framework for understanding the differential pharmacology of this compound. For drug development professionals, these findings are critical for designing receptor-subtype-selective compounds to target specific neuropsychiatric and neurological disorders with greater efficacy and fewer side effects. Further research utilizing D2 and D3 receptor knockout animals and more selective pharmacological tools will continue to unravel the intricate roles of these dopamine receptor subtypes in regulating complex behaviors.
References
Peripheral Dopamine Antagonism Fails to Block Central Effects of D2 Agonist Quinelorane
A comparative analysis of experimental data demonstrates that the central nervous system effects of the potent D2 dopamine receptor agonist, Quinelorane, are not inhibited by peripheral dopamine antagonists such as domperidone. In contrast, centrally-acting antagonists like haloperidol effectively block these behavioral and physiological changes, confirming the central mediation of this compound's primary actions.
This guide provides a comprehensive comparison for researchers and drug development professionals, summarizing key experimental findings and methodologies that differentiate the central and peripheral effects of dopamine receptor modulation.
Comparative Efficacy of Peripheral vs. Central Antagonists
Experimental studies in animal models have consistently shown that peripheral dopamine receptor blockade is insufficient to counteract the centrally-mediated effects of this compound. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Dopamine Antagonists on this compound-Induced Sexual Behavior in Male Rhesus Monkeys
| Treatment Group | Dose | Penile Erections & Masturbation | Yawning |
| This compound | 2.5 - 5 µg/kg | Markedly Facilitated | Facilitated |
| This compound + Domperidone | 50 - 200 µg/kg | No Blockade of this compound's Effects | Not Reported |
| This compound + Haloperidol | 5 - 20 µg/kg | Blockade of this compound's Effects | Not Reported |
Data sourced from a study on male rhesus monkeys, indicating that the pro-sexual effects of this compound are centrally mediated.[1]
Table 2: Effect of Dopamine Antagonists on this compound-Induced Behaviors in Male Sprague-Dawley Rats
| Treatment Group | Dose | Penile Erections | Yawning | Defecation |
| This compound | 3 - 100 µg/kg | Significantly Increased | Increased | Stimulated |
| This compound (30 µg/kg) + Domperidone | 0.1 - 1.0 mg/kg | No Blockade | No Blockade | No Blockade |
| This compound (30 µg/kg) + Haloperidol | 0.1 - 0.3 mg/kg | Blocked | Blocked | Blocked |
This study in rats corroborates the findings in primates, showing that a peripheral antagonist does not prevent the central effects of this compound.[2]
Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the D2 subtype of dopamine receptors.[3] These receptors are widely distributed in the central nervous system and are implicated in the regulation of motor control, motivation, and hormonal secretion.[4][5] When this compound binds to central D2 receptors, it initiates a signaling cascade that leads to various physiological and behavioral effects.
Peripheral dopamine antagonists, such as domperidone, are designed to act on dopamine receptors outside of the central nervous system, for instance in the gastrointestinal tract and the chemoreceptor trigger zone, which is located outside the blood-brain barrier. Domperidone's inability to cross the blood-brain barrier is a key characteristic that minimizes central nervous system side effects.
The experimental findings are consistent with the known pharmacology of these compounds. Since domperidone does not significantly penetrate the central nervous system, it cannot antagonize the D2 receptors that this compound activates within the brain to produce its characteristic effects on sexual behavior and yawning. Haloperidol, a centrally-acting D2 antagonist, can cross the blood-brain barrier and effectively compete with this compound for these central receptors, thus blocking its effects.
Figure 1: Drug Action at Central vs. Peripheral D2 Receptors
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Behavioral Observation in Rhesus Monkeys
-
Subjects: Adult male rhesus monkeys.
-
Drug Administration: this compound was administered intramuscularly (IM). Domperidone and haloperidol were also administered IM prior to this compound.
-
Experimental Setting: Monkeys were exposed to a sexually receptive female monkey that they could see, hear, and smell, but not physically contact.
-
Behavioral Measures: The primary behaviors observed and quantified were penile erections and masturbation. Yawning was also recorded.
-
Procedure: A baseline observation period was conducted. Following drug administration, the male monkeys were observed for a set period, and the frequency and duration of the target behaviors were recorded.
-
Antagonism Study: To test for blockade of this compound's effects, monkeys were pre-treated with either domperidone or haloperidol at varying doses before being administered a dose of this compound known to facilitate sexual behavior. The behavioral observations were then repeated.
Penile Erection/Stretch-Yawn Syndrome in Rats
-
Subjects: Adult male Sprague-Dawley rats.
-
Drug Administration: this compound was administered subcutaneously (s.c.). Domperidone and haloperidol were administered prior to this compound.
-
Observation Period: Rats were observed for a 30-minute period immediately following drug administration.
-
Behavioral Measures: The frequency of penile erections, yawns, and defecations were recorded.
-
Procedure: Rats were placed in an observation chamber. Following the administration of either saline (control) or this compound at various doses, the specified behaviors were counted for 30 minutes.
-
Antagonism Study: In the antagonism experiments, rats were pre-treated with either domperidone or haloperidol before receiving a 30 µg/kg dose of this compound. The subsequent behavioral observations were then compared to the group that received this compound alone.
References
- 1. This compound (LY163502), a D2 dopamine receptor agonist, acts centrally to facilitate penile erections of male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies on this compound, a potent and highly selective D2-dopaminergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the dopamine D2 agonist this compound on tuberoinfundibular dopaminergic neuronal activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Quinelorane and Its Enantiomers at Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of the dopamine agonist Quinelorane and its individual enantiomers. This compound, a potent and selective D2-like dopamine receptor agonist, exists as a racemic mixture. However, the pharmacological activity resides almost exclusively in one of its enantiomers. This document summarizes the available data on their binding affinities and functional potencies, outlines the experimental methodologies used for their determination, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Potency Comparison
The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound and its enantiomers at the dopamine D2 and D3 receptors. It is important to note that while qualitative statements about the inactivity of the (+)-enantiomer are available, specific quantitative data from direct comparative studies are not widely reported in the public domain.
Table 1: Dopamine Receptor Binding Affinity (Kᵢ)
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |
| This compound (racemic) | Data not available | Data not available |
| (-)-Quinelorane | Data not available | Data not available |
| (+)-Quinelorane | Inactive | Inactive |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. Data not available: Specific Kᵢ values for the individual enantiomers and the racemate from direct comparative studies were not found in the searched literature.
Table 2: Dopamine Receptor Functional Potency (EC₅₀)
| Compound | D₂ Receptor EC₅₀ (nM) | D₃ Receptor EC₅₀ (nM) |
| This compound (racemic) | Data not available | Data not available |
| (-)-Quinelorane | Data not available | Data not available |
| (+)-Quinelorane | Inactive | Inactive |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency. Data not available: Specific EC₅₀ values for the individual enantiomers and the racemate from direct comparative studies were not found in the searched literature.
Experimental Protocols
The determination of binding affinity and functional potency of compounds like this compound involves standardized in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay for Kᵢ Determination
This assay measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound enantiomers for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or D3 dopamine receptors.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compounds: (-)-Quinelorane and (+)-Quinelorane.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Functional Assay for EC₅₀ Determination
This assay measures the functional potency of a compound by quantifying its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP), following receptor activation. Dopamine D2 and D3 receptors are Gᵢ/ₒ-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound enantiomers at dopamine D2 and D3 receptors.
Materials:
-
Cell line stably expressing human D2 or D3 dopamine receptors and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: (-)-Quinelorane and (+)-Quinelorane.
-
Cell culture medium.
-
Lysis buffer (for luciferase assay).
-
Luciferase substrate or appropriate detection reagents for the biosensor.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Cells are plated in a 96-well plate and grown to an appropriate confluency.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels. The test compound's ability to inhibit this increase is measured.
-
Incubation: The cells are incubated for a specific period to allow for changes in cAMP levels.
-
Detection:
-
For luciferase assays, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured.
-
For biosensor assays, the fluorescence or luminescence is read directly from the live cells.
-
-
Data Analysis: The data are plotted as the percentage of inhibition of the forskolin-induced signal versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Signaling Pathways
This compound, through its active (-)-enantiomer, exerts its effects by activating dopamine D2 and D3 receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. These receptors are primarily coupled to the Gᵢ/ₒ family of G proteins.
Dopamine D2/D3 Receptor Signaling
Upon binding of an agonist like (-)-Quinelorane, the D2/D3 receptor undergoes a conformational change, leading to the activation of the associated Gᵢ/ₒ protein. The activated G protein then dissociates into its α and βγ subunits, which initiate downstream signaling cascades.
-
Gαᵢ/ₒ Pathway: The primary effect of the activated Gαᵢ/ₒ subunit is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins, ultimately modulating neuronal excitability and gene expression.
-
β-Arrestin Pathway: Following agonist binding and G protein activation, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization, internalization (endocytosis), and the initiation of G protein-independent signaling pathways.
References
Unveiling the Dopaminergic Pathways of Yawning: A Comparative Guide to the Validation of Quinelorane-Induced Yawning with Dopamine Antagonists
For researchers and scientists in neuropharmacology and drug development, understanding the intricate dance of neurotransmitters and their receptors is paramount. This guide provides a comprehensive comparison of experimental data validating quinelorane-induced yawning, a key behavior mediated by dopamine receptors, and its modulation by various dopamine antagonists. We delve into the experimental protocols, present quantitative data in easily digestible formats, and visualize the underlying signaling pathways and experimental workflows.
This compound, a selective dopamine D2/D3 receptor agonist, is a well-established tool for inducing yawning in animal models. This behavior serves as a valuable in vivo assay for assessing the activity of dopaminergic compounds. The validation of this model relies on the ability of dopamine antagonists to block this compound's effects, thereby confirming the involvement of specific dopamine receptor subtypes.
Comparative Efficacy of Dopamine Antagonists in Attenuating this compound-Induced Yawning
The following table summarizes quantitative data from various studies investigating the antagonistic effects of different dopamine receptor blockers on this compound-induced yawning in rats.
| Dopamine Antagonist | Receptor Specificity | This compound Dose | Antagonist Dose | Animal Model | Percentage Inhibition of Yawning (Mean ± SEM) | Reference |
| Haloperidol | D2-like antagonist | 30 µg/kg, s.c. | 0.1 - 0.3 mg/kg | Sprague-Dawley rats | Significant blockade (data not quantified) | [1] |
| Haloperidol | D2-like antagonist | Not specified | Low dose | Rats | Abolished yawning | [2] |
| Domperidone | Peripheral D2 antagonist | 30 µg/kg, s.c. | 0.1 - 1.0 mg/kg | Sprague-Dawley rats | No significant blockade | [1] |
| L-741,626 | Preferential D2 antagonist | Not specified | 2.5 mg/kg | Wistar rats | Near-full antagonism of apomorphine-induced yawning | [3] |
| S33084 | Selective D3 antagonist | Not specified | 0.63 - 10 mg/kg | Wistar rats | No modification of apomorphine-induced yawning | [3] |
| SB-277011 | Selective D3 antagonist | Not specified | 0.63 - 10 mg/kg | Wistar rats | No modification of apomorphine-induced yawning | |
| L-745,870 | D4 antagonist | Not specified | 0.63 - 2.5 mg/kg | Wistar rats | No modification of apomorphine-induced yawning | |
| Sulpiride | Selective D2 antagonist | Not specified | Not specified | Rats | Antagonized apomorphine- and LY 171555-induced yawning | |
| Clozapine | Atypical antipsychotic (D4 > D2) | Not specified | Not specified | Rats | Effective antagonist of apomorphine-induced yawning |
Delving into the Experimental Design: Methodologies for Assessing Yawning Behavior
The following protocols provide a detailed overview of the methodologies employed in the cited studies to investigate drug-induced yawning in rodents.
General Protocol for Induction and Observation of Yawning
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in a controlled environment with a regular light-dark cycle and have ad libitum access to food and water.
-
Acclimation: Prior to the experiment, animals are allowed to acclimate to the observation cages for a specified period, typically 15-30 minutes.
-
Drug Administration:
-
This compound (agonist) is typically administered subcutaneously (s.c.).
-
Dopamine antagonists are administered prior to the agonist, with the pretreatment time varying depending on the antagonist's pharmacokinetic profile.
-
-
Observation Period: Following agonist administration, the animals are observed for a defined period, usually 30 to 60 minutes.
-
Data Collection: The frequency of yawns is recorded by trained observers, often with the aid of video recording for later analysis. A yawn is typically defined as a deep inspiration with wide opening of the mouth, followed by a shorter expiration.
Distinguishing Central vs. Peripheral Effects
To determine whether the effects of this compound are mediated by central or peripheral dopamine receptors, studies often compare the effects of antagonists that can cross the blood-brain barrier (e.g., haloperidol) with those that cannot (e.g., domperidone).
Visualizing the Molecular Mechanisms and Experimental Process
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for studying this compound-induced yawning.
Caption: Dopaminergic signaling pathway in this compound-induced yawning.
Caption: Experimental workflow for validating this compound-induced yawning.
Conclusion
The blockade of this compound-induced yawning by centrally acting D2-like dopamine antagonists, such as haloperidol, provides robust validation for the role of these receptors in this behavior. In contrast, the lack of effect from peripherally restricted antagonists like domperidone confirms the central nervous system as the site of action. Studies utilizing more selective antagonists further suggest a predominant role for D2 receptors over D3 and D4 receptors in mediating yawning. The experimental protocols and data presented here offer a solid foundation for researchers utilizing the this compound-induced yawning model to investigate the dopaminergic system and to screen novel compounds for their potential interactions with dopamine receptors.
References
- 1. Stimulatory effects of this compound on yawning and penile erection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baillement.com [baillement.com]
- 3. Penile erection and yawning induced by dopamine D2-like receptor agonists in rats: influence of strain and contribution of dopamine D2, but not D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinelorane and Quinpirole on Locomotor Activity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two widely used dopamine D2/D3 receptor agonists, quinelorane and quinpirole, with a specific focus on their effects on locomotor activity. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and related disciplines. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows, this guide aims to facilitate a deeper understanding of the pharmacological profiles of these two compounds.
Introduction
This compound and quinpirole are potent and selective agonists for the D2 and D3 subtypes of dopamine receptors. While both compounds are extensively used to probe the function of these receptors in preclinical models, subtle differences in their receptor affinity and functional activity can lead to distinct behavioral outcomes. Locomotor activity is a key behavioral measure modulated by the dopaminergic system, and understanding how these two agonists affect it is crucial for interpreting experimental results and for the development of novel therapeutics targeting dopamine receptors. This guide provides a side-by-side comparison of their effects on locomotor activity, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Effects on Locomotor Activity
The following table summarizes the dose-dependent effects of this compound and quinpirole on locomotor activity in rodents, as determined by the Open Field Test. It is important to note that the data for this compound and quinpirole are derived from separate studies, and direct comparisons should be made with this consideration in mind.
| Compound | Species | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity |
| This compound | Rat (Sprague-Dawley) | 0.01 | i.p. | No significant effect |
| 0.032 | i.p. | Increase | ||
| 0.1 | i.p. | Increase | ||
| 0.32 | i.p. | Significant Increase | ||
| 3.2 | i.p. | Significant Increase | ||
| 5.6 | i.p. | Significant Increase | ||
| Quinpirole | Rat | 0.03 | s.c. | Decrease |
| 0.125 | s.c. | Initial Decrease, followed by Hyperactivity | ||
| 0.5 | s.c. | Initial Decrease, followed by Marked Hyperactivity[1] | ||
| 8.0 | s.c. | Marked and Persistent Hyperactivity[1] | ||
| Mouse | 0.5 | i.p. | Increased locomotor activity in the dark phase, decreased in the light phase.[2][3] |
Note: The effects of quinpirole on locomotor activity can be biphasic, with low doses often inducing hypoactivity, attributed to the stimulation of presynaptic autoreceptors, and higher doses leading to hyperactivity due to the stimulation of postsynaptic receptors[1].
Experimental Protocols
The following is a detailed methodology for a typical experiment designed to assess the effects of this compound or quinpirole on locomotor activity in rodents using the Open Field Test.
Open Field Test Protocol
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water are available ad libitum.
-
Animals are allowed to acclimate to the housing facility for at least one week before the start of the experiment.
2. Apparatus:
-
The open field arena consists of a square (e.g., 40 x 40 cm) or circular enclosure with high walls to prevent escape.
-
The arena is equipped with a grid of infrared beams or an overhead video camera coupled with tracking software to automatically record and analyze the animal's locomotor activity.
3. Drug Preparation and Administration:
-
This compound and quinpirole are dissolved in a vehicle solution (e.g., 0.9% saline).
-
Drugs or vehicle are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a volume of 1 ml/kg body weight.
4. Experimental Procedure:
-
Habituation: On the day of the experiment, animals are transported to the testing room and allowed to acclimate for at least 30-60 minutes.
-
Drug Administration: Animals are randomly assigned to receive either vehicle, this compound, or quinpirole at various doses.
-
Testing: Immediately after injection, each animal is placed in the center of the open field arena.
-
Data Collection: Locomotor activity (e.g., total distance traveled, number of horizontal and vertical movements) is recorded for a specified duration, typically 60-120 minutes.
-
Cleaning: The arena is thoroughly cleaned with a 70% ethanol solution between each trial to eliminate olfactory cues.
5. Data Analysis:
-
The total distance traveled and other locomotor parameters are analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects.
-
Data are analyzed using appropriate statistical methods, such as a one-way or two-way analysis of variance (ANOVA) followed by post-hoc tests to compare between-group differences. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways
Caption: D2/D3 receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for locomotor activity assessment.
Logical Relationships
Caption: Logical relationship of compounds to receptors and behavior.
References
Safety Operating Guide
Navigating the Safe Disposal of Quinelorane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Quinelorane, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general hazardous waste protocols and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, a generic safety data sheet advises that in case of accidental release, one should avoid dust formation, breathing vapors, and contact with skin and eyes[1]. Personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles, should be worn[1]. The work area must be well-ventilated[1].
In the event of a spill, the material should be collected and placed in a suitable, closed container for disposal[1]. All ignition sources should be removed, and spark-proof tools should be used[1]. Environmental contamination must be prevented by ensuring the chemical does not enter drains.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound hydrochloride, a common salt of the compound.
| Property | Value | Reference |
| Molecular Weight | 319.27 g/mol | |
| Formula | C14H22N4·2HCl | |
| Solubility in Water | <7.98 mg/ml | |
| Purity | ≥98.00% | |
| Ki for D2 Receptors | 5.7 nM | |
| Ki for D3 Receptors | 3.4 nM |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most research chemicals, falls under the regulations for hazardous waste. The following protocol is a synthesis of general best practices and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound waste may include pure compound, contaminated labware (e.g., pipette tips, vials), and solutions. Because this compound is a potent dopamine agonist, it should be treated as a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes should never be mixed. It is particularly important to separate antineoplastic and other drug waste from other hazardous chemical waste.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use sturdy, leak-proof containers that are chemically compatible with this compound and any solvents used. For liquid waste, ensure the container has a tight-fitting cap.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste". The label must also include the full chemical name ("this compound"), the concentration, and the date the waste was first added to the container. Do not use abbreviations.
Step 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be stored at or near the point of generation in a designated Satellite Accumulation Area.
-
Storage Limits: Laboratories are generally limited to accumulating no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.
-
Safe Storage Practices: Keep waste containers closed except when adding waste. Store containers in a secondary containment bin to prevent spills. Store hazardous chemicals below eye level and segregate them according to compatibility.
Step 4: Requesting Waste Pickup
-
Schedule Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (often six to twelve months), a waste pickup must be requested from your institution's EHS department. Do not transport hazardous waste yourself.
-
Do Not Dispose via Sink or Trash: Never dispose of this compound or other hazardous chemicals down the sink or in the regular trash. Evaporation of hazardous waste is also prohibited.
Step 5: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols for this compound itself. For experimental use, researchers should develop their own detailed protocols in accordance with established laboratory practices and safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
